Product packaging for 5,10,15-Triphenylporphyrin(Cat. No.:)

5,10,15-Triphenylporphyrin

Cat. No.: B13783750
M. Wt: 538.6 g/mol
InChI Key: ONZNTVWSXSVUHQ-UHFFFAOYSA-N
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Description

5,10,15-Triphenylporphyrin (TPPH2) is a synthetically versatile and highly tunable meso-substituted porphyrin that serves as a key scaffold in cutting-edge scientific research. Its well-defined conjugated macrocycle makes it an excellent photosensitizer, and recent studies have established its value as an efficient organic photoredox catalyst . Researchers utilize TPPH2 and its derivatives in visible-light-driven photocatalytic reactions for carbon-carbon bond formation, offering a metal-free alternative to traditional Ir- and Ru-based catalysts . The properties of the porphyrin core can be readily modified by introducing substituents at the beta-pyrrolic position or on the meso-phenyl rings, allowing scientists to systematically tune its ground-state and excited-state redox potentials for specific photocatalytic applications . Beyond synthetic chemistry, TPPH2 is a foundational building block for creating stable complexes with proteins. Notably, X-ray crystal structures have been solved for complexes between mutant hemoproteins and triphenylporphyrin derivatives, providing crucial insights into protein-ligand interactions and offering potential pathways for inhibiting the growth of pathogens like Pseudomonas aeruginosa . This compound is intended for research purposes only and is not for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H26N4 B13783750 5,10,15-Triphenylporphyrin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C38H26N4

Molecular Weight

538.6 g/mol

IUPAC Name

5,10,15-triphenyl-21,23-dihydroporphyrin

InChI

InChI=1S/C38H26N4/c1-4-10-25(11-5-1)36-30-18-16-28(39-30)24-29-17-19-31(40-29)37(26-12-6-2-7-13-26)33-21-23-35(42-33)38(27-14-8-3-9-15-27)34-22-20-32(36)41-34/h1-24,39,42H

InChI Key

ONZNTVWSXSVUHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=CC4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)N3

Origin of Product

United States

Overview of Meso Substituted Porphyrin Chemistry

Meso-substituted porphyrins are characterized by the attachment of substituent groups at the four carbon atoms (meso positions) that bridge the pyrrole (B145914) rings. The nature of these substituents profoundly influences the steric and electronic properties of the macrocycle, including its solubility, aggregation behavior, and coordination chemistry.

The synthesis of meso-substituted porphyrins is most commonly achieved through the acid-catalyzed condensation of pyrrole with corresponding aldehydes. researchgate.netresearchgate.net This can be performed as a one-pot reaction where condensation and subsequent oxidation of the intermediate porphyrinogen (B1241876) occur concurrently, or as a two-step process where the porphyrinogen is isolated before oxidation with an agent like p-chloranil or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). researchgate.netresearchgate.net The synthesis of asymmetrically substituted porphyrins like 5,10,15-triphenylporphyrin often involves the condensation of a dipyrromethane with an aldehyde or a mixed condensation of multiple aldehydes, though the latter can result in a complex mixture of products requiring extensive purification. cdnsciencepub.comscispace.comconicet.gov.ar More advanced strategies involve the functionalization of a pre-formed porphyrin scaffold. scispace.com

The electronic properties of the porphyrin core are highly sensitive to the meso substituents. These substituents can alter the energy levels of the frontier molecular orbitals, which in turn affects the absorption and emission spectra. Porphyrins typically exhibit a strong absorption band in the near-UV region, known as the Soret band, and several weaker bands in the visible region, called Q-bands. researchgate.net The position and intensity of these bands can be tuned by the electronic nature of the meso-aryl groups.

Importance of 5,10,15 Triphenylporphyrin in Contemporary Chemical Research

The significance of 5,10,15-triphenylporphyrin lies in its asymmetric structure, which provides a reactive, unsubstituted meso-position (C20) that can be selectively functionalized. This makes it a crucial precursor for creating more complex, non-symmetrical porphyrin architectures, known as ABCD-type porphyrins, which are sought after for specialized applications. scispace.com

Key areas where this compound and its derivatives are of high importance include:

Photosensitizers in Photodynamic Therapy (PDT): Porphyrins are effective photosensitizers, capable of generating reactive oxygen species upon light activation to induce cell death. smolecule.com The unique structure of triphenylporphyrin derivatives allows for the introduction of specific functional groups to enhance their efficacy and targeting of cancer cells or pathogens. smolecule.comworldscientific.com

Catalysis: Metallated derivatives of triphenylporphyrin act as catalysts in a variety of organic reactions. smolecule.com The porphyrin ligand can stabilize reactive metal centers, and the substituents can be modified to tune the catalyst's selectivity and activity. smolecule.comscispace.com

Materials Science and Sensors: The strong light absorption and electronic properties of these porphyrins make them suitable for use in solar energy conversion systems and chemical sensors. smolecule.comacs.org For instance, derivatives like 5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin (B1530929) are used to anchor porphyrin molecules onto surfaces like titanium dioxide for applications in photovoltaic cells and catalysis. researchgate.net

Supramolecular Chemistry: The defined structure of this compound allows it to be used as a building block in the construction of large, self-assembled molecular systems. ub.edu Water-soluble sulfonated derivatives, for example, can form zwitterionic aggregates that act as models for natural light-harvesting complexes. scispace.commdpi.com

Scope and Objectives of Research on 5,10,15 Triphenylporphyrin

Direct Condensation Approaches for Porphyrin Core Formation

The creation of the porphyrin macrocycle from simpler acyclic precursors is a pivotal step in porphyrin chemistry. For asymmetrically substituted porphyrins like this compound, methods must be adapted to control the placement of different substituents at the meso positions.

Modified Adler-Meso-Phenylporphyrin Synthesis

The Adler-Longo method, first reported in 1967, is a classic one-pot synthesis for meso-tetraphenylporphyrins. chemijournal.com It involves the reaction of an aldehyde (benzaldehyde) and pyrrole (B145914) in a high-boiling solvent, typically refluxing propionic acid, open to the atmosphere which acts as the oxidant. chemijournal.comrsc.org

To synthesize unsymmetrical porphyrins such as the A3B-type, a modification of this method is employed, which involves the co-condensation of two different aldehydes with pyrrole. researchgate.netias.ac.in For this compound, this would theoretically involve a mixture of benzaldehyde (B42025) and a second aldehyde that does not result in a substituent, although more rational stepwise syntheses are now common. The primary drawback of the mixed-aldehyde approach is the statistical formation of a complex mixture of up to six different porphyrins (e.g., A4, B4, A3B, A2B2-cis, A2B2-trans, AB3), which necessitates laborious chromatographic separation and results in low yields of the desired product. chemijournal.comacs.org Despite its limitations in yield and purity for specific unsymmetrical targets, the modified Adler-Longo method remains a foundational technique due to its operational simplicity. chemijournal.com

Table 1: Representative Conditions for Modified Adler-Longo Synthesis of Unsymmetrical Porphyrins

Parameter Condition Source(s)
Reactants Pyrrole, Benzaldehyde, Substituted Benzaldehyde researchgate.net, ias.ac.in
Solvent Propionic Acid chemijournal.com, tu.ac.th
Temperature Reflux (~125-140 °C) researchgate.net, tu.ac.th
Atmosphere Open Air (acts as oxidant) chemijournal.com, rsc.org

| Key Challenge | Formation of a statistical mixture of porphyrins | chemijournal.com, acs.org |

Lindsey Condensation Protocols for Meso-Substituted Porphyrins

Developed to overcome the harsh conditions of the Adler-Longo method, the Lindsey synthesis offers a milder, two-step approach that provides greater control and higher yields for acid-sensitive aldehydes. chemijournal.com This method is particularly well-suited for the rational synthesis of complex unsymmetrical porphyrins. acs.org

The process consists of two distinct stages:

Condensation: The reaction of aldehydes and pyrrole is carried out at high dilution in a halogenated solvent (e.g., dichloromethane) at room temperature. chemijournal.comrsc.org The condensation is catalyzed by a Lewis acid or a strong protic acid, such as boron trifluoride etherate (BF3·OEt2) or trifluoroacetic acid (TFA). These mild conditions lead to the formation of a porphyrinogen (B1241876) intermediate while minimizing unwanted side reactions and scrambling of reactants. chemijournal.comacs.org

Oxidation: The resulting porphyrinogen is not isolated but is treated directly with an oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or p-chloranil, to aromatize the macrocycle and yield the final porphyrin. acs.org

For unsymmetrical porphyrins like the A3B type, the Lindsey protocol is often applied in a stepwise, convergent manner, such as a [2+2] condensation involving a dipyrromethane and a dipyrromethane-dicarbinol. acs.org This rational approach avoids the statistical mixtures produced by mixed-aldehyde condensations, making it a superior strategy for preparing this compound and its derivatives in higher purity and yield.

Table 2: Typical Conditions for Lindsey Porphyrin Synthesis

Parameter Condition Source(s)
Reactants Pyrrole, Aldehyde(s) or Dipyrromethane derivatives acs.org
Solvent Dichloromethane (CH2Cl2) chemijournal.com, rsc.org
Catalyst Trifluoroacetic acid (TFA) or BF3·OEt2 acs.org
Temperature Room Temperature chemijournal.com, rsc.org
Oxidant DDQ or p-chloranil acs.org

| Advantage | Mild conditions, higher yields, less scrambling | chemijournal.com, acs.org |

Strategic Functionalization and Derivatization Post-Synthesis

Once the this compound core is assembled, its chemical properties can be precisely tuned through reactions on the peripheral phenyl groups. This post-synthetic modification is crucial for creating tailored molecules for specific functions.

Peripheral Substitution Reactions

The phenyl rings of triphenylporphyrin can undergo electrophilic aromatic substitution, allowing for the introduction of various functional groups. researchgate.net These reactions typically require forcing conditions due to the deactivating effect of the porphyrin ring. Substitution occurs preferentially at the para-positions of the phenyl rings. researchgate.net

Two prominent examples of this type of functionalization are:

Sulfonation: The reaction of a meso-phenylporphyrin with concentrated or fuming sulfuric acid at high temperatures (e.g., 100°C) leads to the formation of water-soluble sulfophenylporphyrins. researchgate.netscispace.com This is a key method for adapting lipophilic porphyrins for use in aqueous media.

Nitration: Treatment with fuming nitric acid can introduce a nitro group onto one of the phenyl rings, typically at the para-position. scispace.commdpi.com For example, the mononitration of 5,10,15,20-tetraphenylporphyrin (TPP) is a well-established procedure that yields 5-(4-nitrophenyl)-10,15,20-triphenylporphyrin. scispace.commdpi.com This nitro-substituted porphyrin is a valuable intermediate that can be subsequently reduced to an amino group for further conjugation. scispace.com

Table 3: Examples of Electrophilic Substitution on a Meso-Phenylporphyrin Scaffold

Reaction Reagent(s) Product Type Typical Position Source(s)
Nitration Fuming HNO3 in CHCl3 5-(4-Nitrophenyl)-10,15,20-triphenylporphyrin para scispace.com, mdpi.com

| Sulfonation | Concentrated H2SO4 at 100 °C | 5,10,15,20-Tetrakis(4-sulfonatophenyl)porphyrin | para | scispace.com, researchgate.net |

While standard phenyl groups are unreactive towards nucleophiles, their reactivity can be dramatically altered by introducing strongly electron-withdrawing substituents. The pentafluorophenyl group is an ideal activated system for facilitating nucleophilic aromatic substitution (SNA_r) reactions. beilstein-journals.org

In a porphyrin containing one or more meso-pentafluorophenyl groups, the high electrophilicity of the fluorinated ring makes it susceptible to attack by a wide range of nucleophiles, including thiols, amines, and alcohols. beilstein-journals.orgresearchgate.net The substitution is highly regioselective, with the nucleophile displacing the fluorine atom at the para-position almost exclusively. beilstein-journals.org This high selectivity is attributed to the electronic stabilization of the intermediate Meisenheimer complex. This strategy has been successfully used to synthesize A3B-type porphyrins where the B-substituent is introduced via an SNA_r reaction on a 5-(pentafluorophenyl)-10,15,20-triphenylporphyrin precursor. beilstein-journals.orgnih.gov

Table 4: Nucleophilic Aromatic Substitution (SNA_r) on Meso-Pentafluorophenyl Porphyrins

Nucleophile Type Example Nucleophile Product Key Feature Source(s)
Thiol 9-mercapto-m-carborane Thioether-linked porphyrin Highly regioselective para-substitution beilstein-journals.org
Amine Various primary/secondary amines Amino-substituted porphyrin Efficient functionalization for bioconjugation beilstein-journals.org, researchgate.net

| Alcohol | 2-mercaptoethanol (B42355) | Hydroxy-terminated linker | Introduction of versatile functional groups | beilstein-journals.org |

Nucleophilic Aromatic Substitution on Activated Meso-Phenyl Groups (e.g., Pentafluorophenyl)

Halogenation and Subsequent Cross-Coupling Reactions (e.g., Stille Coupling)

Halogenation of the meso-positions of the porphyrin ring provides a versatile entry point for a variety of cross-coupling reactions, with the Stille coupling being a prominent example. This reaction involves the palladium-catalyzed coupling of an organostannane with an organic halide. In the context of porphyrin chemistry, meso-halogenated triphenylporphyrins serve as the organic halide component.

The synthesis of the requisite halogenated precursors, such as 5-bromo-10,15,20-triphenylporphyrin, is a critical first step. These halogenated porphyrins can then be coupled with various organostannanes to introduce a wide range of functional groups at the meso-position. The reaction conditions, including the palladium catalyst, solvent, and temperature, are crucial for achieving high yields and preventing side reactions like debromination. qut.edu.aupsu.edu For instance, the coupling of bromoporphyrins with bis(tributylstannyl)ethene has been utilized to synthesize vinylene-bridged porphyrin dimers. qut.edu.au

A notable application of this methodology is the synthesis of meso-alkenyl monoporphyrins. Palladium-catalyzed coupling of 5-bromo-10,15,20-triphenylporphyrin with vinyl derivatives like methyl acrylate, styrene, and acrylonitrile (B1666552) has been successfully demonstrated. qut.edu.au The choice of the central metal ion within the porphyrin can influence the reactivity, with Ni(II) complexes sometimes showing different reactivity profiles compared to the free-base or zinc(II) analogues. qut.edu.au

ElectrophileStannaneCatalystSolventConditionsProductYield (%)
5-Bromo-10,15,20-triphenylporphyrin(E)-1,2-Bis(tributylstannyl)ethenePd(PPh₃)₄Toluene (B28343)Reflux(E)-1,2-Bis(10,15,20-triphenylporphyrin-5-yl)etheneNot specified
5-Bromo-10,15,20-triphenylporphyrinMethyl acrylatePd₂(dba)₃ / P(o-tol)₃Triethylamine100 °C, 18 hMethyl 3-(10,15,20-triphenylporphyrin-5-yl)acrylate65
5-Bromo-10,15,20-triphenylporphyrinStyrenePd₂(dba)₃ / P(o-tol)₃Triethylamine100 °C, 18 h5-(2-Phenylvinyl)-10,15,20-triphenylporphyrin78
5-Bromo-10,15,20-triphenylporphyrinAcrylonitrilePd₂(dba)₃ / P(o-tol)₃Triethylamine100 °C, 18 h3-(10,15,20-triphenylporphyrin-5-yl)acrylonitrile55

Click Chemistry Conjugation Strategies (e.g., CuAAC)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has emerged as a powerful tool for the functionalization of this compound. organic-chemistry.orginterchim.fr This reaction forms a stable triazole linkage between an azide-functionalized molecule and an alkyne-functionalized molecule with high efficiency and specificity. organic-chemistry.orginterchim.fr For the synthesis of porphyrin conjugates, either the triphenylporphyrin scaffold is modified to bear an azide (B81097) or an alkyne group, which is then reacted with a complementary functionalized binding partner.

A common precursor is 5-(4-azidophenyl)-10,15,20-triphenylporphyrin, which can be synthesized from 5-(4-aminophenyl)-10,15,20-triphenylporphyrin. This azido-porphyrin can then be "clicked" with a variety of terminal alkynes. For example, zinc(II) 5-(4-azidophenyl)-10,15,20-triphenylporphyrin has been reacted with various alkyne-substituted coumarins in the presence of CuSO₄·5H₂O and ascorbic acid to yield porphyrin-coumarin dyads in good to excellent yields. beilstein-journals.orgbeilstein-journals.org Similarly, porphyrin-carbohydrate conjugates have been synthesized by reacting an alkynyl-porphyrin with an azido-sugar. mdpi.com

The versatility of this approach allows for the conjugation of triphenylporphyrin to a wide array of molecules, including other chromophores, biomolecules, and dendrimers, leading to complex architectures with tailored functions. beilstein-journals.orgbeilstein-journals.orgmdpi.com

Porphyrin PrecursorCoupling PartnerCatalyst SystemSolventTemperatureProductYield (%)
Zinc(II) 5-(4-azidophenyl)-10,15,20-triphenylporphyrin7-(Prop-2-yn-1-yloxy)-2H-chromen-2-oneCuSO₄·5H₂O / Ascorbic acidDMF80 °CZinc(II) 5-(4-(4-((2-oxo-2H-chromen-7-yloxy)methyl)-1H-1,2,3-triazol-1-yl)phenyl)-10,15,20-triphenylporphyrin92
Zinc(II) 5-(4-propargylamidophenyl)-10,15,20-triphenylporphyrinBenzyl azideCuSO₄·5H₂O / Sodium ascorbateTHF/H₂ORoom TempZinc(II) 5-(4-((1-benzyl-1H-1,2,3-triazol-4-yl)methylcarbamoyl)phenyl)-10,15,20-triphenylporphyrin96
5-(4-Ethynylphenyl)-10,15,20-triphenylporphyrin1-Azido-1-deoxy-β-D-glucopyranosideCuI / DIPEATHF/CH₃CNNot specified5-(4-(1-(β-D-Glucopyranosyl)-1H-1,2,3-triazol-4-yl)phenyl)-10,15,20-triphenylporphyrin85
Zinc(II) 5-(4-azidophenyl)-10,15,20-triphenylporphyrinPropargyl-functionalized fullereneCuSO₄·5H₂O / Sodium ascorbateToluene60 °CZinc(II) Porphyrin-Fullerene Dyad68

Derivatization through Reduction and Oxidation Pathways

The chemical reactivity of the this compound scaffold allows for its derivatization through various reduction and oxidation reactions. These transformations can target either the porphyrin macrocycle itself or peripheral substituents.

A common reduction pathway involves the conversion of a nitro group on one of the phenyl rings to an amine. For instance, 5-(4-nitrophenyl)-10,15,20-triphenylporphyrin can be reduced to 5-(4-aminophenyl)-10,15,20-triphenylporphyrin using reagents like tin(II) chloride. scispace.com This amino group serves as a versatile handle for further functionalization, such as diazotization followed by substitution, or amide bond formation. scispace.commdpi.com The reduction of a formyl group, introduced at a meso-phenyl position, to a hydroxymethyl group using sodium borohydride (B1222165) is another useful transformation. researchgate.net

Oxidation reactions can also be employed to introduce new functionalities. The porphyrin macrocycle can be oxidized to form porphyrin dications. smolecule.com More controlled oxidation can lead to specific products. For example, the oxidation of a meso-hydroxymethyl group back to a formyl group can be achieved using oxidizing agents like pyridinium (B92312) chlorochromate (PCC). mdpi.com

Starting MaterialReagent(s)ProductReaction Type
5-(4-Nitrophenyl)-10,15,20-triphenylporphyrinSnCl₂ / HCl5-(4-Aminophenyl)-10,15,20-triphenylporphyrinNitro group reduction
5-(4-Formylphenyl)-10,15,20-triphenylporphyrinNaBH₄5-(4-Hydroxymethylphenyl)-10,15,20-triphenylporphyrinFormyl group reduction
5-(4-Hydroxymethylphenyl)-10,15,20-triphenylporphyrinPyridinium chlorochromate (PCC)5-(4-Formylphenyl)-10,15,20-triphenylporphyrinAlcohol oxidation
This compoundFerric chloride (FeCl₃)This compound dicationPorphyrin macrocycle oxidation

Regioselective Synthesis of Asymmetrically Substituted Porphyrins

The synthesis of asymmetrically substituted porphyrins, where different substituents are present at the meso-positions, is crucial for creating molecules with directional properties, such as those desired in artificial photosynthesis or molecular electronics.

Accessing A₂B-type 5,10,15-Trisubstituted Porphyrins

A₂B-type porphyrins, which have two different types of substituents at the meso-positions in a 2:1 ratio, can be synthesized through several methods. One common approach involves the reaction of a 5,15-diarylporphyrin with an organolithium reagent. For example, reacting a 5,15-diarylporphyrin with phenyllithium, followed by oxidation, can introduce a phenyl group at one of the unsubstituted meso-positions, leading to a 5,10,15-trisubstituted porphyrin. researchgate.netugm.ac.id This method has been used to prepare this compound itself from 5,15-diphenylporphyrin. researchgate.netugm.ac.id The careful control of stoichiometry and reaction conditions is essential to achieve regioselectivity.

Another strategy involves a mixed aldehyde condensation, although this often leads to a statistical mixture of porphyrins that requires careful chromatographic separation. nih.gov A more controlled approach is the condensation of a dipyrromethane with an appropriate aldehyde. nih.gov

PrecursorReagentOxidantProductYield (%)
5,15-DiphenylporphyrinPhenyllithiumDDQThis compound~40
5,15-Bis(3,5-di-tert-butylphenyl)porphyrinPhenyllithiumDDQ5-Phenyl-10,20-bis(3,5-di-tert-butylphenyl)porphyrin~45
5,15-Di(p-tolyl)porphyrinPhenyllithiumDDQ5-Phenyl-10,15-di(p-tolyl)porphyrinNot specified
Synthetic Routes to Mono-Functionalized Triphenylporphyrins

The synthesis of mono-functionalized triphenylporphyrins, where one of the phenyl groups carries a specific functional group, is typically achieved through a mixed condensation reaction. This involves the acid-catalyzed condensation of pyrrole with a mixture of benzaldehyde and a substituted benzaldehyde, usually in a 3:1 ratio. scispace.comresearchgate.net For example, the reaction of pyrrole with a 3:1 mixture of benzaldehyde and 4-carboxybenzaldehyde, followed by oxidation, yields 5-(4-carboxyphenyl)-10,15,20-triphenylporphyrin (B1530929).

While this method is widely used, it inevitably produces a mixture of porphyrins, including the desired mono-substituted product, as well as di-, tri-, and tetra-substituted porphyrins, and the unsubstituted tetraphenylporphyrin. researchgate.net Therefore, a significant effort in this synthetic approach is the chromatographic separation of the desired mono-functionalized product from the other porphyrin species. The yields of the mono-functionalized product are often moderate due to the statistical nature of the condensation. researchgate.net

Aldehyde 1Aldehyde 2Pyrrole RatioAcid CatalystOxidantProductYield (%)
Benzaldehyde (3 eq.)4-Carboxybenzaldehyde (1 eq.)4 eq.Propionic AcidAir5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin~10-20
Benzaldehyde (3 eq.)4-Nitrobenzaldehyde (1 eq.)4 eq.Propionic AcidAir5-(4-Nitrophenyl)-10,15,20-triphenylporphyrin~15
Benzaldehyde (3 eq.)4-Formylbenzaldehyde (1 eq.)4 eq.Propionic Acidp-Chloranil5-(4-Formylphenyl)-10,15,20-triphenylporphyrin~10
Benzaldehyde (3 eq.)4-Hydroxybenzaldehyde (1 eq.)4 eq.Propionic AcidAir5-(4-Hydroxyphenyl)-10,15,20-triphenylporphyrin~12

Electronic Absorption Spectroscopy for π-Electron System Analysis

The electronic absorption spectrum of this compound is characterized by a strong absorption band in the near-UV region, known as the Soret band (or B band), and several weaker bands in the visible region, called Q bands. These transitions originate from the extended π-electron system of the porphyrin macrocycle. The Soret band corresponds to the strongly allowed second excited singlet state (S2), while the Q bands are associated with the weakly allowed first excited singlet state (S1).

The position and intensity of these bands are sensitive to the molecular environment and structural modifications. For instance, the introduction of different substituents on the phenyl rings or the central metal ion can cause shifts in the absorption maxima (λmax) and changes in the molar extinction coefficients (ε). These spectral changes provide valuable insights into the electronic perturbations within the π-system.

A typical absorption spectrum of a triphenylporphyrin derivative, 5-(4-aminophenyl)-10,15,20-triphenylporphyrin, shows a Soret band around 420 nm and Q bands in the 500-700 nm range. The specific wavelengths and intensities can vary with the solvent and the nature of any attached functional groups. researchgate.netunige.ch

Table 1: Electronic Absorption Data for Selected Triphenylporphyrin Derivatives

CompoundSolventSoret Band (λmax, nm)Q Bands (λmax, nm)
This compoundToluene~416~515, ~550, ~590, ~650
5-(4-aminophenyl)-10,15,20-triphenylporphyrinDichloromethane421519, 555, 593, 649
Zinc 5-(4-pyridyl)-10,15,20-triphenylporphyrinToluene~420~550, ~590

This table is generated based on typical values found in the literature and may vary depending on specific experimental conditions.

Fluorescence and Photoluminescence Studies

Fluorescence spectroscopy is a powerful tool to investigate the singlet excited states of porphyrins. Upon excitation into the absorption bands, this compound and its derivatives typically exhibit fluorescence emission from the S1 state.

Following photoexcitation to higher singlet states (Sn, n > 1), a rapid internal conversion process occurs, populating the lowest excited singlet state (S1) on a femtosecond to picosecond timescale. unige.ch The subsequent decay of the S1 state can occur through several pathways, including fluorescence (radiative decay), internal conversion to the ground state (S0), and intersystem crossing to the triplet manifold (T1). The dynamics of these processes are influenced by the molecular structure and the surrounding environment. For example, in a dyad consisting of a zinc porphyrin linked to a naphthalenediimide, excitation energy transfer from the porphyrin's hot singlet excited state to the naphthalenediimide occurs with a time constant of 500 fs in apolar solvents. unige.ch

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of emitted photons to the number of absorbed photons. For porphyrins, ΦF is often determined relative to a standard with a known quantum yield, such as 5,10,15,20-tetraphenylporphyrin (TPP). nih.gov The fluorescence quantum yield of TPP in toluene is reported to be 0.11. nih.govresearchgate.net The introduction of heavy atoms, either as a central metal ion or as substituents on the phenyl rings, generally leads to a decrease in ΦF due to enhanced spin-orbit coupling, which promotes intersystem crossing to the triplet state. scielo.br

Table 2: Fluorescence Quantum Yields (ΦF) for Selected Porphyrins

CompoundSolventΦFReference Compound
5,10,15,20-Tetraphenylporphyrin (TPP)Toluene0.11-
5,10,15,20-Tetra(quinolin-2-yl)porphyrinTolueneCalculated by comparisonTPP (ΦF = 0.11) nih.gov
Chloro(5,10,15,20-tetraphenylporphyrinato)indium(III)DMSOLower than TPPTPP (Φf = 0.13 in DMSO) scielo.br

This table provides representative data; actual values depend on the specific experimental setup and conditions.

The deactivation of the S1 excited state in triphenylporphyrin systems is a competition between radiative and non-radiative pathways. Non-radiative deactivation includes internal conversion and intersystem crossing. In many free-base porphyrins, intersystem crossing to the triplet state is a highly efficient process. rsc.org The presence of a central metal ion can significantly influence these pathways. For instance, diamagnetic metals like zinc often lead to relatively high fluorescence and triplet quantum yields, while paramagnetic metals like copper(II) can introduce new deactivation channels, such as ligand-to-metal charge transfer states, which can quench fluorescence and alter the excited-state dynamics. mdpi.comresearchgate.net In some cases, photoinduced electron transfer can also be a significant deactivation pathway, particularly in multicomponent systems where the porphyrin is linked to an electron acceptor or donor. unige.chbohrium.com

Time-Resolved Spectroscopy for Excited State Lifetimes

Time-resolved spectroscopic techniques, such as time-correlated single photon counting (TCSPC) and transient absorption spectroscopy, are employed to measure the lifetimes of the excited states. The singlet excited state (S1) lifetime (τS) of porphyrins is typically in the nanosecond range. For instance, the S1 lifetime of a zinc porphyrin derivative was found to be 1.47 ns. rsc.org The triplet excited state (T1) has a much longer lifetime (τT), often in the microsecond to millisecond range, as it is a spin-forbidden transition back to the singlet ground state. rsc.org A study on a zinc porphyrin-graphene oxide complex showed the triplet lifetime of the porphyrin increased from 174 μs to 292 μs in the presence of graphene oxide. rsc.org

Table 3: Excited State Lifetimes for Selected Porphyrin Systems

Compound/SystemExcited StateLifetimeTechnique
Zinc(II) 5,15-bis(3,5-dioctyloxyphenyl)porphyrinS21.6 psTransient Absorption
Zinc(II) tetraphenylporphyrinS22.3 psFluorescence Up-conversion
Zinc 5,10,15,20-tetrakis(4-(hydroxyphenyl))porphyrinS11.47 nsTime-Resolved Fluorescence
Zinc 5,10,15,20-tetrakis(4-(hydroxyphenyl))porphyrinT1174 µsLaser Flash Photolysis
[oxo(5,10,15-triphenylporphyrinato)vanadium(IV)]T174 ± 3 nsTransient Absorption acs.org

This table presents a selection of reported lifetime values to illustrate typical timescales.

Electron Paramagnetic Resonance (EPR) Investigations of Triplet States

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying species with unpaired electrons, making it ideal for investigating the triplet states (S=1) of porphyrins. Transient EPR methods are particularly useful for characterizing photogenerated triplet states. rsc.org

The key parameters obtained from EPR spectra of triplet states are the zero-field splitting (ZFS) parameters, D and E, which describe the magnetic dipole-dipole interaction between the two unpaired electrons. These parameters provide information about the geometry and electronic structure of the triplet state. For example, in a study of supramolecular porphyrin ladder assemblies, transient continuous wave (cw) EPR spectroscopy was used to determine the ZFS parameters. rsc.org

Furthermore, advanced techniques like Electron Nuclear Double Resonance (ENDOR) spectroscopy can be used in conjunction with EPR to measure the hyperfine coupling constants between the unpaired electrons and nearby magnetic nuclei (e.g., 1H). rsc.orgaip.org This provides a detailed map of the spin density distribution within the molecule, revealing the extent of delocalization of the triplet state. rsc.org Time-resolved EPR (TREPR) experiments can also demonstrate the out-of-equilibrium spin polarization of the triplet state upon photoexcitation. acs.org

Zero-Field Splitting Parameters Analysis

Zero-Field Splitting (ZFS) refers to the separation of spin sublevels in a molecular system with a total spin S > 1/2, even in the absence of an external magnetic field. This interaction arises primarily from spin-orbit coupling and spin-spin dipolar interactions. The ZFS is described by two key parameters, D (axial) and E (rhombic), which provide information about the magnitude of the splitting and the symmetry of the electronic environment, respectively. nih.gov

For porphyrins, the photoexcited triplet state (S=1) is readily accessible. The ZFS parameters are sensitive to the electronic structure and geometry of the molecule. In the case of triphenylporphyrin (TPP), the D value is a measure of the dipolar interaction between the two unpaired electrons of the triplet state. nih.govacs.org The magnitude of D is influenced by the extent of delocalization of the triplet state wavefunction; greater delocalization over the macrocycle generally leads to a smaller D value. nih.gov For instance, free-base tetraphenylporphyrin (H₂TPP), a closely related compound, exhibits a smaller D value compared to the parent free-base porphyrin (H₂P), reflecting the electronic influence of the meso-phenyl substituents. acs.org The E parameter, or rhombicity, indicates the deviation from axial symmetry. A non-zero E value, as seen in TPP, points to an orthorhombic or lower symmetry of the triplet state's electronic distribution. nih.gov

The analysis of these parameters is crucial for understanding the magnetic properties and designing porphyrin-based materials for applications in fields like spintronics and quantum information. nih.govnih.gov

Table 1: Zero-Field Splitting (ZFS) Parameters for Triphenylporphyrin (TPP)

ParameterValue (MHz)Description
D1159Axial ZFS parameter, reflects the magnitude of the spin-spin interaction. nih.gov
E-238Rhombic ZFS parameter, indicates deviation from axial symmetry. nih.gov

Proton Hyperfine Couplings in Triplet States

Proton hyperfine couplings (HFCs) arise from the interaction between the magnetic moments of the unpaired electrons in the triplet state and the magnetic moments of nearby protons. The magnitude of these couplings is directly proportional to the spin density of the unpaired electron at the position of the nucleus. nih.gov Consequently, measuring HFCs provides a detailed map of the spin density distribution across the molecular framework. acs.org

Techniques such as Electron Nuclear Double Resonance (ENDOR) and Electron Spin Echo Envelope Modulation (ESEEM) are employed to measure these small interactions with high precision. nih.gov For the photoexcited triplet state of porphyrins, the HFCs for the β-pyrrole protons and the meso-protons are of particular interest. acs.orgnih.gov

Studies on free-base tetraphenylporphyrin (H₂TPP) have shown that the presence of meso-phenyl groups has a relatively small effect on the unpaired electron spin-density distribution within the porphyrin macrocycle itself. acs.org However, in conjugated porphyrin oligomers, HFCs serve as a critical indicator of triplet state delocalization. A significant reduction in the proton HFC values for the oligomers compared to the monomeric unit is direct evidence that the triplet wavefunction is spread over multiple porphyrin units. nih.gov

Table 2: Representative Proton Hyperfine Couplings for a Porphyrin Monomer Triplet State

Proton TypeHyperfine Coupling (MHz)Significance
β-pyrrole H~3.1Indicates significant spin density on the pyrrole rings. nih.gov
meso-H~0.6Indicates smaller but non-zero spin density at the meso positions. nih.gov

Magnetophotoselection-EPR Techniques

Magnetophotoselection is a powerful time-resolved EPR (trEPR) technique that yields information on the relative orientation of different molecular axes. The method combines photoselection, achieved by exciting a randomly oriented sample in a frozen solution with linearly polarized light, and the inherent magnetic selection of EPR spectroscopy. mdpi.com

The principle relies on the fact that light absorption is most probable when the electric field vector of the polarized light is aligned with the molecule's optical transition dipole moment (TDM). rsc.org This creates an anisotropic distribution of photoexcited triplet states. The resulting trEPR spectrum is highly dependent on the orientation of the polarized light relative to the external magnetic field of the EPR spectrometer. nih.govmdpi.com

By analyzing the differences in the EPR spectra recorded with light polarized parallel and perpendicular to the magnetic field, one can determine the orientation of the TDM (e.g., the Qx or Qy bands in porphyrins) relative to the principal axes of the zero-field splitting (ZFS) tensor (X, Y, Z). nih.govacs.org This information is crucial for a complete description of the electronic structure of the photoexcited state and for understanding excitonic interactions in multi-chromophoric systems. mdpi.com For porphyrin derivatives, this technique has been successfully used to determine the orientation of the Qy TDM within the molecular frame, revealing that it is not always collinear with the molecular axes. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Solution-State Dynamics

NMR spectroscopy is an indispensable tool for the structural characterization of porphyrins in solution. It provides detailed information about the molecular structure, symmetry, and dynamic processes.

1H NMR Investigations

The ¹H NMR spectrum of this compound is highly characteristic due to the large aromatic ring current of the porphyrin macrocycle. This ring current generates a strong local magnetic field that significantly influences the chemical shifts of the protons.

The most notable features are:

N-H Protons: The two protons on the inner nitrogen atoms are located inside the aromatic ring and are therefore strongly shielded. This results in a signal at a highly unusual upfield chemical shift, typically between -2 and -3 ppm. uva.nlresearchgate.net

β-Pyrrole Protons: The eight protons on the periphery of the pyrrole rings are deshielded by the ring current and appear as a set of signals in the far downfield region, usually between 8.5 and 9.0 ppm. uva.nl

Meso-Proton: The single proton at the unsubstituted meso-position (C20) also experiences deshielding and resonates at a very downfield position.

Phenyl Protons: The protons of the three phenyl groups are also deshielded and appear in the aromatic region, typically between 7.5 and 8.2 ppm. researchgate.net

The symmetry of the molecule in solution (typically C₂ᵥ or Cₛ) dictates the number of distinct signals observed for the pyrrole and phenyl protons. acs.org

Table 3: Typical ¹H NMR Chemical Shifts (δ) for this compound Derivatives in CDCl₃

Proton TypeChemical Shift Range (ppm)Characteristic Feature
Inner N-H-2.7 to -3.0Strong upfield shift due to shielding by the ring current. uva.nlresearchgate.net
β-Pyrrole H8.5 to 9.0Strong downfield shift due to deshielding. uva.nl
Phenyl H7.5 to 8.2Aromatic region, deshielded. researchgate.net

Paramagnetic ¹H NMR for Metalloporphyrin Systems

The introduction of a paramagnetic metal ion, such as high-spin iron(III) or cobalt(II), into the core of this compound dramatically alters its ¹H NMR spectrum. acs.orgrsc.org The unpaired electrons of the metal ion provide a powerful relaxation mechanism and a source of large chemical shift perturbations, known as isotropic shifts. These effects provide profound insight into the electronic structure of the metalloporphyrin. rsc.orgillinois.edu

The isotropic shift is the sum of two components:

Contact Shift: Arises from the delocalization of unpaired electron spin density from the metal to the ligand atoms via covalent bonds. It requires a non-zero spin density at the nucleus being observed.

Pseudocontact (or Dipolar) Shift: Arises from the through-space dipolar interaction between the electron and nuclear magnetic moments, averaged over the molecular tumbling. It depends on the magnetic anisotropy of the complex and the geometric position of the nucleus relative to the metal ion. illinois.edu

In addition to large shifts (which can be either upfield or downfield and span hundreds of ppm), significant line broadening is observed for protons close to the paramagnetic center. researchgate.netacs.org The degree of broadening and the magnitude of the isotropic shifts are sensitive to the nature of the metal ion, its spin state, and the axial ligands coordinated to it. acs.orgrsc.org By analyzing the temperature dependence of these paramagnetic shifts, one can gain a deeper understanding of the magnetic properties and electronic ground state of the complex. rsc.org

Table 4: Paramagnetic Effects in the ¹H NMR of Metalloporphyrins

EffectCauseInformation Gained
Isotropic ShiftContact and Pseudocontact interactions with unpaired electrons. illinois.eduDistribution of spin density, magnetic anisotropy, molecular structure. illinois.eduresearchgate.net
Line BroadeningEfficient relaxation caused by the fluctuating magnetic field of the unpaired electrons. researchgate.netacs.orgProximity of protons to the paramagnetic metal center.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Key vibrational bands include:

N-H Stretching: A sharp band appears in the region of 3310-3370 cm⁻¹ corresponding to the stretching vibration of the N-H bonds in the porphyrin core. This band is a hallmark of free-base porphyrins and disappears upon metallation, i.e., when the two inner protons are replaced by a metal ion. researchgate.netresearchgate.net

C-H Stretching: Aromatic C-H stretching vibrations from the phenyl rings and the pyrrole rings are observed around 3000-3100 cm⁻¹.

Porphyrin Skeleton Vibrations: The region from 1600 cm⁻¹ down to ~700 cm⁻¹ is known as the fingerprint region and contains numerous complex bands corresponding to the stretching and bending vibrations of the porphyrin macrocycle (C=C, C=N, C-C stretching).

Phenyl Group Vibrations: Bands associated with the C=C stretching of the phenyl rings appear around 1600 cm⁻¹ and 1480 cm⁻¹. Out-of-plane C-H bending vibrations of the phenyl groups give rise to strong absorptions in the 700-800 cm⁻¹ region.

Metal-Sensitive Bands: Upon insertion of a metal into the porphyrin core, certain bands associated with the pyrrole rings shift. A new band, often referred to as the "metal indicator band," may appear around 1000 cm⁻¹, which is attributed to a deformation of the porphyrin skeleton due to coordination with the metal. researchgate.net

Table 5: Characteristic IR Absorption Bands for this compound and its Metallo-Complexes

Wavenumber (cm⁻¹)AssignmentNotes
~3315 - 3370ν(N-H) stretchPresent in free-base porphyrin; absent in metalloporphyrins. researchgate.netresearchgate.net
~3050ν(C-H) aromatic stretchFrom phenyl and pyrrole C-H bonds.
~1600, 1480ν(C=C) phenyl stretchCharacteristic of the phenyl substituents.
~1000Metal-sensitive modeAppears or shifts upon metallation. researchgate.net
~800γ(C-H) out-of-plane bendPhenyl group C-H out-of-plane bending. researchgate.net

Circular Dichroism (CD) for Chiral Derivatization and Absolute Configuration Assignment

Circular Dichroism (CD) spectroscopy is a powerful chiroptical tool for monitoring chiral interactions and determining the stereochemistry of molecules. columbia.edu A particularly robust application within this field is the Exciton-Coupled Circular Dichroism (ECCD) method, which provides a non-empirical means of assigning the absolute configuration of chiral compounds. msu.edu The ECCD phenomenon arises from through-space interactions between the electric transition dipole moments of two or more chromophores held in a chiral orientation. rsc.org The resulting CD spectrum displays a characteristic bisignate signal, or "couplet," the sign of which directly corresponds to the absolute stereochemistry of the chiral scaffold arranging the chromophores. columbia.edu

Derivatives of this compound are exceptionally well-suited as chromophores for ECCD studies due to several advantageous properties. columbia.eduhebmu.edu.cn They possess a very intense and narrow Soret absorption band around 420 nm, which is significantly red-shifted from the absorption regions of many common substrates, thus avoiding spectral overlap. columbia.eduhebmu.edu.cn The high extinction coefficient of this band (ε > 400,000 M⁻¹cm⁻¹) greatly enhances the sensitivity of the CD measurement, allowing for analysis at microscale levels. columbia.educolumbia.edu

A highly effective strategy for absolute configuration determination using these systems is the "porphyrin tweezer" method. msu.edu In this approach, two this compound units are covalently linked to form a host molecule (the tweezer). The incorporation of a metal, typically zinc, into the porphyrin cores enables the tweezer to bind a chiral guest molecule that has two suitable coordination sites (e.g., diamines, amino alcohols). msu.edu For chiral molecules with only a single coordination site, such as monoalcohols or carboxylic acids, a carrier molecule like 1,4-phenylenediamine can be used to derivatize the analyte, providing the necessary second attachment point. msu.edu

The binding of the chiral guest to the metallated porphyrin tweezer forces the two porphyrin chromophores into a specific spatial arrangement. The absolute chirality of the guest's stereocenter dictates the helicity of the porphyrin-porphyrin orientation through steric interactions. msu.edu For instance, the larger substituent on the chiral center will preferentially orient itself away from the porphyrin rings to minimize steric hindrance, inducing a specific chiral twist (clockwise or counter-clockwise) between the two porphyrin planes. msu.educolumbia.edu

This induced helicity is directly observed in the CD spectrum. A clockwise orientation of the porphyrin transition moments results in a positive exciton (B1674681) couplet (positive Cotton effect at longer wavelength, negative at shorter wavelength), while a counter-clockwise orientation yields a negative exciton couplet. msu.edu This direct relationship between the sign of the CD couplet and the spatial arrangement allows for the unambiguous, non-empirical assignment of the guest molecule's absolute configuration. msu.edumsu.edu

Research has demonstrated the utility of zinc bis-5-(4-carboxyphenyl)-10,15,20-triphenylporphyrin (Zn-TPP-tz) tweezers in determining the absolute stereochemistry of a variety of chiral compounds. However, for substrates where the steric difference between substituents at the chiral center is small, the resulting ECCD spectra can have low amplitudes due to conformational flexibility. msu.edu To address this, modified tweezers with sterically demanding groups on the meso-phenyl rings have been synthesized. For example, substituting the phenyl groups with t-butyl groups at the meta-positions enhances steric differentiation, leading to significantly amplified ECCD signals. msu.edu

Table 1: ECCD Data for the Determination of Absolute Configuration of Chiral Carboxylic Acids Derivatized with a Diamine Carrier using a Zinc Bis-porphyrin Tweezer (Zn-TBP-tz) *

Chiral Substrate (Acid)L-groupM-groupECCD SignAmplitude (A)Determined Configuration
2-Phenylpropionic acidPhenylMethylPositive29.5S
2-Phenylbutanoic acidPhenylEthylPositive30.6S
2-Methyl-3-phenylpropanoic acidBenzylMethylPositive28.5S
2-Methyl-4-phenylbutanoic acidPhenethylMethylPositive29.8S

Data represents findings for complexes formed with bis-5-(4-carboxyphenyl)-10,15,20-tri-3,5-di-t-butylphenyl porphyrin (Zn-TBP-tz) tweezer. The sign of the ECCD couplet allows for the non-empirical assignment of the absolute configuration based on established mnemonics. msu.edu

The versatility of porphyrin-based ECCD is further highlighted by its application in determining stereochemistry over very large distances. Exciton coupling between porphyrin chromophores has been successfully observed at interchromophoric distances of up to 50 Å. acs.orgcolumbia.edu This unique capability has enabled the absolute configurational assignment of complex and large natural products, such as the marine polyether toxin gymnocin-B, where two p-(meso-triphenylporphyrin)-cinnamate groups were introduced at distant stereocenters. nih.govacs.org The observed positive exciton couplet in the CD spectrum allowed for the successful assignment of the (S) configuration at both C-10 and C-37. nih.gov

Computational and Theoretical Investigations of 5,10,15 Triphenylporphyrin Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for investigating the properties of porphyrin systems. researchgate.netmdpi.com DFT calculations offer a balance between accuracy and computational cost, making them suitable for studying large molecules like 5,10,15-triphenylporphyrin. Various functionals, such as B3LYP and CAM-B3LYP, are employed to model different aspects of these molecules, from their ground-state geometries to their excited-state behavior. mdpi.comresearchgate.net

Electronic Structure Analysis (HOMO-LUMO Gap)

The electronic structure of this compound is central to its chemical and photophysical properties. DFT calculations are instrumental in determining the energies and distributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that influences the molecule's electronic transitions, reactivity, and potential applications in areas like dye-sensitized solar cells and photodynamic therapy. elsevierpure.comresearchgate.net

For instance, in a study of a porphyrin-anhydride system, the HOMO and LUMO values for TPP-PMDI-TPP were determined to be -6.172 eV and -4.185 eV, respectively, through cyclic voltammetry, which showed good agreement with computational calculations. elsevierpure.com The HOMO-LUMO gap can be modulated by introducing different substituents at the meso-positions of the porphyrin ring. researchgate.net For example, the introduction of electron-withdrawing nitro groups on the phenyl rings of a tetraphenylporphyrin (B126558) derivative leads to a downfield shift in the NMR resonances, indicating a change in the electronic environment. illinois.edu

The nature of the frontier orbitals can also be influenced by the molecular environment and interactions. In studies of porphyrin dimers, the delocalization of the frontier orbitals across both porphyrin units indicates significant supramolecular interactions. mdpi.comnih.gov The HOMO is often located on one porphyrin unit while the LUMO is on the other, which has implications for charge-transfer processes. researchgate.net

Table 1: Calculated HOMO and LUMO Energies for Porphyrin Derivatives (eV)
CompoundHOMO (eV)LUMO (eV)MethodReference
5-(monocarboxyphenyl)-10,15,20-triphenylporphyrin (MCTPP)-5.6-3.7UPS researchgate.net
TPP-PMDI-TPP-6.172-4.185Cyclic Voltammetry/Computational elsevierpure.com

Molecular Geometry Optimization and Conformational Analysis

For example, in 5,10,15,20-tetrakis(3,5-dinitrophenyl)porphyrin, the porphyrin ring is slightly ruffled, and the phenyl rings are oriented almost perpendicular to the porphyrin plane. illinois.edu The degree of this ruffling and the dihedral angles of the phenyl groups can be influenced by substituents and intermolecular interactions. nih.govrsc.org

Conformational analysis, often performed using DFT, helps to understand the flexibility of the porphyrin macrocycle and the rotational barriers of the meso-substituents. nih.govrsc.org This is particularly important for understanding the reactivity and interaction of the porphyrin with other molecules. For instance, the out-of-plane distortion of the porphyrin core can facilitate processes like protonation. nih.gov

Prediction of Spectroscopic Properties

DFT calculations can predict various spectroscopic properties of this compound, including its UV-visible absorption spectra. mdpi.com The characteristic Soret and Q bands in the porphyrin spectrum can be assigned to specific electronic transitions calculated by DFT. researchgate.net For example, the UV-visible absorption spectra of certain porphyrins show an intense Soret band around 420 nm and four less intense Q bands between 500 and 670 nm. researchgate.net

The accuracy of the predicted spectra depends on the choice of the functional and basis set. mdpi.com Functionals like B3LYP and CAM-B3LYP have been shown to provide results that are in good agreement with experimental absorption spectra for some porphyrin systems. mdpi.com The solvent environment can also be included in the calculations using models like the Polarizable Continuum Model (PCM) to better match experimental conditions. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the electronic excited states of molecules. rsc.orgnih.gov It is particularly valuable for understanding the photophysical processes of this compound, such as light absorption and energy transfer. nih.gov TD-DFT calculations can predict the energies of electronic transitions and their corresponding oscillator strengths, which directly relate to the features observed in experimental absorption spectra. researchgate.net

TD-DFT studies have been employed to rationalize the spectral features of various porphyrin derivatives. For instance, in meso(ferrocenyl)-containing porphyrins, TD-DFT was used to investigate the vertical excitation energies and compare them with experimental UV-vis spectra. acs.org These calculations help in understanding how the Gouterman four-orbital model applies to these modified porphyrins. chemrxiv.org

Furthermore, TD-DFT is crucial for studying the relaxation pathways of photoexcited porphyrins. It can provide insights into processes like intersystem crossing, which is essential for applications such as photodynamic therapy where the generation of triplet states is key. nih.gov

Ab Initio and Semi-Empirical Methods for Molecular Properties

While DFT is a dominant method, ab initio and semi-empirical methods also play a role in studying porphyrin systems. Ab initio methods, based on first principles, can provide highly accurate results but are computationally expensive, limiting their application to smaller systems or specific high-precision calculations. scribd.comnih.govlibretexts.org

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them much faster. libretexts.orgwikipedia.org This allows for the study of very large systems or for performing molecular dynamics simulations. nih.gov However, their accuracy is dependent on the quality of the parameterization for the specific system under investigation. wikipedia.org For instance, MOPAC PM3 calculations have been used to assign UPS spectral features of porphyrins. tandfonline.com

Ab initio molecular dynamics simulations have been used to investigate the molecular flexibilities of porphyrins, providing a comprehensive picture of their reactivities as influenced by meso-substituents. nih.govrsc.org

Quantum Chemical Analysis of Interaction Mechanisms

Quantum chemical methods are essential for understanding the various non-covalent interactions that govern the behavior of this compound systems. These interactions include π-π stacking, hydrogen bonding, and van der Waals forces, which are crucial in porphyrin aggregation, self-assembly, and interaction with other molecules or surfaces. mdpi.comnih.gov

DFT calculations have been used to investigate the formation of porphyrin dimers, revealing that H-type and cation-π dimers can be the most favored structures in solution. mdpi.comnih.gov The analysis of these interactions is critical for designing functional materials based on porphyrin assemblies. nih.gov

Computational Studies on Ground and Excited State Electronic Configurations

Theoretical investigations, primarily employing Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), have been instrumental in elucidating the electronic structure of this compound (H₂TPP) and its derivatives. These computational methods provide detailed insights into the ground and excited state electronic configurations, which are fundamental to understanding the photophysical and chemical properties of these molecules.

Computational studies on related porphyrin systems, such as 5,10,15,20-tetraphenylporphyrin (TPP), offer a basis for understanding the electronic characteristics of this compound. The electronic structure of such porphyrins is characterized by the Gouterman's four-orbital model, which involves two highest occupied molecular orbitals (HOMO and HOMO-1) and two lowest unoccupied molecular orbitals (LUMO and LUMO+1). The relative energies and symmetries of these frontier orbitals dictate the nature of the electronic transitions observed in the UV-visible absorption spectrum, namely the intense Soret band (B band) and the weaker Q bands.

In the case of free-base porphyrins, the four frontier orbitals are often labeled as a₂u, a₁u, e_gx, and e_gy. The ground state electronic configuration is typically (a₂u)²(a₁u)². The lowest singlet excited states, Qx and Qy, arise from linear combinations of one-electron promotions from the two HOMOs to the two LUMOs. The nanosecond lifetime of the lowest singlet excited state (Qx), in conjunction with vibronic coupling, is predicted to facilitate efficient intersystem crossing to the lowest triplet state (T₁). nih.gov The exact electronic structure of the involved states, particularly the energetic ordering of the frontier orbitals in the T₁ state, has been a subject of debate. nih.gov For a related compound, free base 5,10,15,20-tetrakis(4-carboxylatophenyl)porphyrin, the lowest triplet state is suggested to have a ³(b₁u b₃g) configuration. nih.gov

DFT calculations on amphiphilic derivatives of this compound, such as [5-{4-(3-trimethylammonium)propyloxyphenyl}-10,15,20-triphenylporphyrin] chloride, have been performed to understand their aggregation behavior. uniroma1.itnih.govuniv-smb.fr These studies involve geometry optimization and the calculation of frontier orbitals to determine the most favored dimeric structures, such as H-type and cation-π dimers. uniroma1.itnih.govuniv-smb.fr The frontier orbital delocalization in these dimers reveals significant interaction between the porphyrin units at the supramolecular level. uniroma1.itnih.govuniv-smb.fr

The choice of computational functional and basis set is crucial for obtaining accurate results. For instance, in the study of porphyrin dimers, functionals like CAM-B3LYP and WB97XD have been employed to properly account for long-range interactions. uniroma1.it The table below summarizes the frontier orbital energies for a monomeric triphenylporphyrin derivative calculated using the WB97XD functional and 6-31G(d) basis set in a vacuum.

OrbitalEnergy (eV)
LUMO+1-1.74
LUMO-2.12
HOMO-5.52
HOMO-1-5.74

This data is illustrative and based on calculations for a derivative, [5-{4-(3-trimethylammonium)propyloxyphenyl}-10,15,20-triphenylporphyrin] chloride. uniroma1.it

Furthermore, computational studies on a vanadyl-free base porphyrin dimer incorporating this compound have shed light on the photophysical pathways. nih.gov Upon photoexcitation of the free-base porphyrin unit, the formation of the triplet state occurs within picoseconds, a process promoted by enhanced intersystem crossing (EISC). nih.gov This rapid intersystem crossing is facilitated by the exchange coupling interaction with the paramagnetic center. nih.gov

The electronic properties of porphyrins can also be tuned by the introduction of different metal ions and peripheral substituents. Computational investigations on Ni and Zn diphenylporphyrins with various anchoring groups have shown that while the geometry of the porphyrin core sees minimal changes, the electron density distribution in the HOMO and LUMO is significantly affected. aip.org This, in turn, influences electronic descriptors such as global hardness, softness, and electrophilicity, and leads to shifts in the optical spectra. aip.org

Coordination Chemistry of 5,10,15 Triphenylporphyrin and Metalloporphyrin Analogues

Metallation Reactions with Various Metal Ions

The insertion of a metal ion into the core of the 5,10,15-triphenylporphyrin is a fundamental reaction that yields the corresponding metalloporphyrin. This process, known as metallation, can be achieved with a wide array of metal ions from across the periodic table. The choice of the metal salt and the reaction conditions, such as solvent and temperature, are crucial for the successful synthesis of the desired metalloporphyrin.

Commonly, metallation is carried out by refluxing the free-base porphyrin with a salt of the desired metal in a suitable organic solvent. For instance, the synthesis of zinc(II) this compound can be achieved by reacting the porphyrin with zinc acetate (B1210297) in a mixture of methanol (B129727) and chloroform. nih.gov Similarly, other divalent metal ions like copper(II) and nickel(II) can be inserted using their respective acetate or chloride salts. rsc.orgresearchgate.net

The scope of metallation extends beyond simple divalent ions. Trivalent metal ions such as iron(III), manganese(III), gallium(III), and indium(III) can also be incorporated into the porphyrin core. rsc.orgporphychem.com The synthesis of these complexes often requires specific conditions to ensure the correct oxidation state of the metal is maintained. Furthermore, heavier transition metals like palladium(II) and platinum(II) have also been successfully inserted into the this compound macrocycle. porphychem.com

The general reaction for metallation can be represented as: H₂TPP + Mⁿ⁺ → M(TPP)⁽ⁿ⁻²⁾⁺ + 2H⁺

The ease of metallation and the stability of the resulting metalloporphyrin are influenced by factors such as the ionic radius of the metal and its preferred coordination geometry.

Table 1: Examples of Metal Ions Incorporated into this compound

Metal Ion Typical Metal Salt
Zn(II) Zinc Acetate
Cu(II) Copper(II) Acetate
Ni(II) Nickel(II) Chloride
Fe(III) Iron(III) Chloride
Mn(III) Manganese(III) Acetate
Co(II) Cobalt(II) Chloride
Pd(II) Palladium(II) Chloride

Axial Ligation Chemistry of Metalloporphyrins

Once a metal is coordinated within the porphyrin plane, the resulting metalloporphyrin can exhibit further coordination chemistry in the axial positions, perpendicular to the macrocycle plane. This axial ligation is highly dependent on the nature of the central metal ion, its oxidation state, and its coordination number. researchgate.net

For many metalloporphyrins, such as those of zinc(II) and magnesium(II), the metal center is coordinatively unsaturated and readily binds one or two axial ligands. researchgate.net These ligands can be neutral molecules like pyridine, imidazole, or water, or anionic species such as halides or carboxylates. The binding of axial ligands can significantly influence the electronic and steric properties of the metalloporphyrin.

In the case of iron(III) porphyrins, the axial ligation chemistry is particularly rich and has been extensively studied as a model for heme proteins. nih.gov The orientation of axial ligands, such as substituted imidazoles, can be controlled by steric hindrance from the porphyrin periphery, leading to specific geometric isomers. nih.gov This control over ligand orientation can, in turn, affect the electronic structure and reactivity of the iron center.

The formation of large, multi-porphyrin assemblies can also be achieved through axial coordination. researchgate.net For example, a pyridyl-substituted porphyrin can act as an axial ligand for another metalloporphyrin, leading to the formation of dimers or larger oligomeric structures. researchgate.net

Redox Properties and Electrochemistry of Metal Complexes

The redox behavior of this compound metal complexes is a key feature of their chemistry, with both the central metal and the porphyrin macrocycle being able to participate in electron transfer processes. dokumen.pub The electrochemical properties can be finely tuned by changing the central metal ion and the peripheral substituents on the porphyrin ring.

Cyclic voltammetry is a powerful technique used to study the redox potentials of these complexes. Typically, metalloporphyrins can undergo both oxidation and reduction processes. The oxidation processes often involve the removal of electrons from the porphyrin π-system, forming π-cation radicals and dications. The reduction processes can involve either the reduction of the central metal ion or the addition of electrons to the porphyrin macrocycle, forming π-anion radicals and dianions. electronicsandbooks.com

The nature of the central metal has a profound effect on the redox potentials. For example, the introduction of a more electronegative metal will generally make the porphyrin ring harder to oxidize and easier to reduce. The redox potentials for a series of copper(II) tetraphenylporphyrin (B126558) complexes with different substituents have been shown to correlate with the electron-donating or electron-withdrawing nature of the substituents. electronicsandbooks.com

The flexible redox properties of metalloporphyrins are crucial for their application in catalysis, where the metal center may cycle between different oxidation states during the catalytic process. researchgate.net

Table 2: Representative Redox Potentials for Metallotetraphenylporphyrins (MTPP) in CH₂Cl₂

Complex E₁/₂ (Oxidation 1) (V vs SCE) E₁/₂ (Oxidation 2) (V vs SCE) E₁/₂ (Reduction 1) (V vs SCE)
Cu(TPP) +1.05 +1.40 -1.20
Ni(TPP) +1.03 +1.45 -1.29
Zn(TPP) +0.78 +1.10 -1.32

Note: Data are for the closely related 5,10,15,20-tetraphenylporphyrin (TPP) and are representative of the redox behavior of triphenylporphyrin complexes.

Metal Exchange Reaction Kinetics and Mechanisms

Metal exchange reactions in metalloporphyrins involve the replacement of the coordinated metal ion with another metal ion from the solution. The kinetics and mechanisms of these reactions have been a subject of considerable study. acs.orgcapes.gov.br These reactions are generally slow under neutral conditions due to the high stability of the metalloporphyrin complexes.

The rate of metal exchange is often dependent on the concentration of acid, as protonation of the coordinated porphyrin is believed to be a key step in the mechanism. The incoming metal ion can then attack the distorted, protonated porphyrin complex. The lability of the leaving metal ion and the coordination strength of the incoming metal ion are also important factors that influence the reaction rate.

For instance, cadmium(II) porphyrins are known to be relatively labile and can undergo metal exchange with other transition metal ions. acs.org The mechanism of these reactions can be complex and may involve the formation of intermediate species. The study of the kinetics of these reactions provides valuable insights into the stability and reactivity of metalloporphyrin complexes. iranchembook.ir

Investigation of Mixed-Valence Coordination Networks

Metalloporphyrins can serve as building blocks for the construction of extended coordination networks. Of particular interest are mixed-valence networks, where metal centers in different oxidation states are present within the same structure. These materials can exhibit interesting electronic and magnetic properties.

A notable example involves the reaction of 5,10,15,20-tetra(4-pyridyl)porphyrin with copper atoms on a gold surface. acs.org At room temperature, a coordination network is formed where copper(0) atoms link the pyridyl groups of neighboring porphyrin molecules. Upon annealing, an intramolecular redox reaction occurs, where the copper(0) is oxidized to copper(II) and inserts into the porphyrin core. This results in a mixed-valence two-dimensional network consisting of Cu(II) porphyrin complexes linked by Cu(0) atoms. acs.org This demonstrates the potential for creating ordered arrays of different metal oxidation states using porphyrin ligands.

Catalytic Activity Associated with Metal Centers

Metalloporphyrins are well-known for their catalytic activity in a variety of chemical transformations, often mimicking the function of heme-containing enzymes like cytochrome P450. nih.govnih.gov The catalytic reactivity is primarily associated with the central metal ion, which can activate substrates and facilitate reactions.

Complexes of this compound and its analogues with metals such as iron, manganese, and ruthenium have been shown to be effective catalysts for oxidation reactions. nih.govwikipedia.org These reactions include the epoxidation of olefins, the hydroxylation of alkanes, and the oxidation of alcohols. nih.gov The mechanism of these reactions often involves the formation of a high-valent metal-oxo species as the active oxidant.

For example, iron porphyrins can catalyze the epoxidation of alkenes using various oxygen atom donors. nih.gov Similarly, manganese porphyrin complexes have been used for the catalytic oxidation of hydrocarbons. illinois.edu The catalytic performance can be tuned by modifying the structure of the porphyrin ligand and the nature of the axial ligands.

Beyond oxidation reactions, metalloporphyrins have also been investigated as catalysts for other transformations, such as C-H amination and the removal of heavy metal ions from aqueous solutions. researchgate.netmdpi.com The versatility of the metal center and the porphyrin ligand makes these complexes promising candidates for the development of new and efficient catalysts.

Functionalization Strategies and Derivative Chemistry of 5,10,15 Triphenylporphyrin

Rational Design of Functional Groups for Specific Applications

The strategic introduction of functional groups onto the 5,10,15-triphenylporphyrin scaffold is a cornerstone of its application-driven design. The choice of functional group is dictated by the desired properties and the intended use of the final molecule. For instance, in the realm of photodynamic therapy, the attachment of moieties that enhance the generation of reactive oxygen species is a primary consideration. In catalysis, functional groups that can act as catalytic sites or influence the electronic properties of the central metal ion are rationally incorporated.

For applications in aqueous media, such as biological imaging or catalysis in water, the introduction of hydrophilic groups is essential. The most common strategy to impart water solubility is the introduction of sulfonate groups. The rationale behind this design is to overcome the inherent hydrophobicity of the large aromatic porphyrin core. Similarly, for integration into larger systems, such as polymers or solid supports, functional groups that can undergo covalent linkage, like amino or carboxyl groups, are strategically positioned on the porphyrin periphery. The design of these functionalized porphyrins often involves a multi-step synthetic approach to ensure the precise placement and desired reactivity of the chosen functional groups.

Synthesis of Water-Soluble Derivatives (e.g., Sulfonated Porphyrins)

A significant area of research in porphyrin chemistry is the development of water-soluble derivatives for biological and catalytic applications. The sulfonation of this compound is a common method to achieve this.

One approach to synthesizing a water-soluble triphenylporphyrin derivative is through the controlled sulfonation of a tetraphenylporphyrin (B126558) precursor. Milder sulfonation conditions can lead to a mixture of sulfonated products, from which the desired trisulfonated species can be isolated. A more controlled and higher-yield synthesis of 5-phenyl-10,15,20-tris(4-sulfonatophenyl)porphyrin involves a multi-step sequence starting from 5,10,15,20-tetraphenylporphyrin (TPP). nih.govnih.govresearchgate.net This process includes:

Mononitration: TPP is treated with fuming nitric acid to introduce a single nitro group onto one of the phenyl rings, yielding 5-(4-nitrophenyl)-10,15,20-triphenylporphyrin. nih.gov

Reduction: The nitro group is then reduced to an amino group, for example, using tin(II) chloride, to form 5-(4-aminophenyl)-10,15,20-triphenylporphyrin. nih.gov

Sulfonation: The remaining three unsubstituted phenyl groups are sulfonated using concentrated sulfuric acid. nih.gov

Deamination: The final step involves the removal of the amino group through a diazotization reaction followed by reduction, yielding the target water-soluble porphyrin. nih.govnih.govresearchgate.net

This strategic synthesis allows for the gram-scale production of 5-phenyl-10,15,20-tris(4-sulfonatophenyl)porphyrin, a valuable compound for studying aggregation properties and for use as a supramolecular catalyst in aqueous reactions. nih.govnih.govresearchgate.net

Table 1: Synthetic Steps for a Water-Soluble Sulfonated Triphenylporphyrin Derivative

Step Reactant Reagent(s) Product
1 5,10,15,20-Tetraphenylporphyrin Fuming Nitric Acid 5-(4-Nitrophenyl)-10,15,20-triphenylporphyrin
2 5-(4-Nitrophenyl)-10,15,20-triphenylporphyrin Tin(II) Chloride 5-(4-Aminophenyl)-10,15,20-triphenylporphyrin
3 5-(4-Aminophenyl)-10,15,20-triphenylporphyrin Concentrated Sulfuric Acid 5-(4-Aminophenyl)-10,15,20-tris(4-sulfonatophenyl)porphyrin
4 5-(4-Aminophenyl)-10,15,20-tris(4-sulfonatophenyl)porphyrin NaNO₂, NaHSO₃ 5-Phenyl-10,15,20-tris(4-sulfonatophenyl)porphyrin

Other strategies to enhance water solubility include the introduction of carboxyl or hydroxyl groups. For example, 5-(4-carboxyphenyl)-10,15,20-triphenylporphyrin (B1530929) can be synthesized, and its carboxylate salt exhibits improved solubility in aqueous solutions. nih.gov

Introduction of Electron-Donating and Electron-Withdrawing Substituents

The electronic properties of the this compound macrocycle can be fine-tuned by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the peripheral phenyl rings. These substituents can significantly impact the absorption and emission spectra, as well as the redox potentials of the porphyrin. researchgate.netpdx.edu

Electron-Donating Groups: The introduction of EDGs, such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups, increases the electron density of the porphyrin ring. This generally leads to a red-shift in the absorption bands (both the Soret and Q bands) and can make the porphyrin easier to oxidize. researchgate.netpdx.edu For instance, the presence of para-methoxy groups on the phenyl rings of a triphenylporphyrin derivative resulted in a noticeable red-shift in its UV-Vis spectrum and a negative shift in its redox potential compared to the unsubstituted analogue. researchgate.net A common synthetic route to introduce an amino group is via the nitration of a phenyl ring followed by reduction, as seen in the synthesis of 5-(4-aminophenyl)-10,15,20-triphenylporphyrin. nih.govfrontierspecialtychemicals.com

Electron-Withdrawing Groups: Conversely, the introduction of EWGs, such as nitro (-NO₂) or cyano (-CN) groups, decreases the electron density of the porphyrin ring. This typically results in a blue-shift or only minor shifts in the absorption spectra and makes the porphyrin more difficult to oxidize but easier to reduce. pdx.edu The synthesis of 5-(4-nitrophenyl)-10,15,20-triphenylporphyrin is a key step in many functionalization strategies and is achieved by the direct nitration of TPP. nih.govub.edu The nitro group can then be a precursor for other functionalities or act as an EWG in the final molecule. researchgate.net

Table 2: Effect of Substituents on the Properties of Triphenylporphyrin Derivatives

Substituent Type Example Effect on Electron Density Impact on UV-Vis Spectrum
Electron-Donating -OCH₃, -NH₂ Increase Red-shift
Electron-Withdrawing -NO₂, -CN Decrease Minor shifts

Covalent Attachment to Macromolecules and Polymers

The covalent attachment of this compound derivatives to macromolecules and polymers is a powerful strategy for creating advanced materials with tailored properties. This approach can enhance the processability of the porphyrin, prevent its aggregation, and integrate its unique photophysical and catalytic properties into a larger system.

A key prerequisite for covalent attachment is the presence of a suitable functional group on the porphyrin periphery. The amino group in 5-(4-aminophenyl)-10,15,20-triphenylporphyrin is a versatile handle for various coupling reactions. frontierspecialtychemicals.com For example, this aminoporphyrin has been used to covalently functionalize graphene oxide. frontierspecialtychemicals.com It can also be used to synthesize porphyrin-modified siloxanes. frontierspecialtychemicals.com

Another important functional group for covalent linkage is the carboxyl group. 5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin can be conjugated to gold nanoparticles, with the nature of the bond (covalent vs. non-covalent) influencing the photophysical properties of the resulting hybrid nanostructure. nih.govporphychem.com

Electropolymerization is another method for creating porphyrin-containing polymers. The electropolymerization of 5-(4-aminophenyl)-10,15,20-triphenylporphyrin and its metal complexes can produce electroconductive films. frontierspecialtychemicals.comresearchgate.net These films have potential applications in sensors and electrocatalysis.

Synthesis of Bifunctional Porphyrin Derivatives

Bifunctional porphyrin derivatives are molecules that incorporate two distinct functional moieties, often a porphyrin unit and another active component, to achieve synergistic or cooperative effects. The synthesis of such molecules requires careful planning and execution of selective chemical transformations.

An example of a bifunctional this compound derivative is a catalyst designed for asymmetric reactions. One such catalyst was synthesized by the amidation of 5-(4-(aminomethyl)phenyl)-10,15,20-triphenylporphyrin with N-Boc-L-proline. nih.gov This creates a molecule with both a porphyrin core, which can act as a photosensitizer, and a chiral proline moiety, which can induce stereoselectivity in a chemical reaction. nih.gov This bifunctional organophotocatalyst was evaluated in a Diels-Alder cycloaddition reaction. nih.gov

The synthesis of such bifunctional derivatives often involves the initial preparation of a triphenylporphyrin with a single reactive site, such as an aminomethyl group. This precursor is then coupled with the second functional unit, in this case, a protected amino acid. This modular approach allows for the combination of different porphyrin cores with a variety of other functional molecules, opening up possibilities for the creation of novel catalysts, sensors, and therapeutic agents.

Applications of 5,10,15 Triphenylporphyrin and Its Functionalized Analogues in Research

Catalysis

The porphyrin macrocycle, particularly when complexed with a transition metal, provides a robust and tunable platform for catalytic applications. These compounds often mimic the active sites of natural enzymes, such as cytochrome P450, enabling a wide range of chemical transformations.

Functionalized triphenylporphyrin analogues serve as effective catalysts for fundamental organic reactions. Their metal complexes are particularly noted for their activity in oxidation reactions. For instance, metalloporphyrins are used to catalyze the oxidation of various substrates, including alkenes and alkanes. A complex of manganese(III) 5,10,15,20-tetraphenylporphyrin acetate (B1210297) demonstrated notable catalytic activity in cyclohexene (B86901) oxidation. mdpi.com Similarly, cobalt(II) complexes of the related 5,10,15,20-tetraphenylporphyrin have proven to be efficient catalysts for the oxidation of 3,5-di-tert-butylcatechol (B55391) to its corresponding quinone using molecular oxygen, mimicking the activity of catecholase enzymes. ekb.eg

Beyond oxidation, these porphyrin scaffolds are central to advancements in C-H activation and functionalization, a key strategy for streamlining organic synthesis. Research has shown that palladium-catalyzed C-H arylation can be effectively applied to porphyrin molecules themselves. acs.orgmdpi.com For example, subjecting a Ni(II) 5,10,15-tris(3,5-di-tert-butylphenyl)porphyrin to palladium acetate catalysis in the presence of various aryl bromides leads to the direct arylation at the porphyrin's β-positions in good yields. acs.org This methodology allows for the synthesis of novel, complex porphyrin structures that would be difficult to access through traditional methods.

The synthesis of asymmetrically substituted porphyrins can also be achieved through substitution reactions on functionalized triphenylporphyrin precursors. Studies on 5-(4-nitrophenyl)-10,15,20-triphenylporphyrin have shown that the nitro group can be substituted by various nucleophiles, leading to different products depending on the reagent used. researchgate.net Furthermore, water-soluble derivatives, such as 5-phenyl-10,15,20-tris(4-sulfonatophenyl)porphyrin, have been synthesized and their aggregates have been used as supramolecular catalysts for reactions like the aqueous Diels-Alder reaction. nih.govmdpi.comnih.govresearchgate.net

Table 1: Examples of Organic Transformations Catalyzed by Triphenylporphyrin Analogues

Catalyst/System Transformation Substrate Oxidant/Conditions Key Finding Reference(s)
Mn(III) 5,10,15,20-tetraphenylporphyrin acetate Oxidation Cyclohexene - Effective catalytic activity observed. mdpi.com
Co(II) 5,10,15,20-tetraphenylporphyrin Oxidation 3,5-Di-tert-butylcatechol Molecular Oxygen Efficiently catalyzes oxidation to the corresponding quinone. ekb.eg
Pd(OAc)₂ / DavePhos C-H Arylation Ni(II) 5,10,15-tris(3,5-di-tert-butylphenyl)porphyrin Aryl bromides Achieves direct diarylation at β-positions in good yields. acs.org

The intense absorption of light in the visible spectrum makes porphyrins excellent photosensitizers for sustainable chemical processes. In the realm of CO₂ reduction, porphyrin-based systems are being developed to convert this greenhouse gas into valuable fuels and chemicals. Metalloporphyrins, when used as cocatalysts with materials like titanium dioxide (TiO₂), can significantly enhance photocatalytic activity. mdpi.com For example, loading tetrakis(4-carboxyphenyl) porphyrin metal complexes (Co, Ni, Cu) onto TiO₂ resulted in a nanocomposite with improved performance for CO₂ reduction, attributed to the metalloporphyrin's ability to enhance charge separation and activate CO₂ molecules. mdpi.com Porphyrin-based hypercrosslinked polymers have also been designed for the efficient photoreduction of CO₂ to CO with high selectivity and evolution rates. rsc.org

Porphyrins and their functionalized analogues are also investigated for photocatalytic hydrogen evolution through water splitting. rsc.orgresearchgate.net The design of the porphyrin structure, such as the choice of meso-substituents, can significantly influence its photocatalytic activity. Studies comparing different carboxy-substituted porphyrins have shown that factors like light absorption efficiency, charge carrier separation, and the Gibbs energy of the reaction all play a role in determining the hydrogen evolution rate. rsc.org

Furthermore, porphyrin-based photocatalysts are effective in the degradation of persistent organic pollutants in water, such as synthetic dyes. researchgate.netrsc.org Tin(II) complexes of porphyrins functionalized with phenylbenzoate and biphenylbenzoate groups have been shown to act as effective photocatalysts for the degradation of methylene (B1212753) blue under visible light. semanticscholar.org Similarly, iron(III) porphyrin complexes can catalytically degrade triphenylmethane (B1682552) dyes like rhodamine B and malachite green, achieving high conversion rates. mdpi.com These systems often involve sensitizing a semiconductor like TiO₂ with the porphyrin, which extends the semiconductor's light absorption into the visible range and improves the generation of reactive oxygen species responsible for degradation. researchgate.net

Table 2: Performance of Triphenylporphyrin-Based Photocatalytic Systems

Photocatalyst System Process Product/Target Efficiency/Rate Reference(s)
TCPP-Cu@TiO₂ CO₂ Reduction - Significantly improved photocatalytic activity. mdpi.com
HCP-CoTPP CO₂ Reduction CO 1449.9 μmol g⁻¹ h⁻¹ evolution rate; ~100% selectivity. rsc.org
meso-tetra(5-carboxyfuryl)porphyrin (H₂TCFP) Water Splitting H₂ 10.8 mmol g⁻¹ h⁻¹ evolution rate. rsc.org
Fe(III)TCPP Dye Degradation Malachite Green >95% conversion. mdpi.com

To overcome challenges associated with catalyst recovery and reusability in homogeneous systems, 5,10,15-triphenylporphyrin and its analogues are frequently immobilized onto solid supports. acs.org This approach creates robust heterogeneous catalysts that are easily separated from the reaction mixture. Mesoporous materials like MCM-41, SBA-15, and SBA-16 are popular supports due to their high surface area and ordered pore structures. mdpi.com Porphyrins can be anchored to these supports, often functionalized with linker molecules, to create catalysts for reactions like alkene oxidation. mdpi.com

Metal-Organic Frameworks (MOFs) that incorporate porphyrins as the organic linkers represent another advanced class of heterogeneous catalysts. mdpi.com These materials feature catalytically active metal-porphyrin units arranged in a highly ordered, porous structure. Porphyrin-based MOFs have shown catalytic activity in the oxidation of alkanes and the epoxidation of alkenes. mdpi.com Layered Double Hydroxides (LDHs) have also been used as supports to immobilize anionic manganese porphyrins for use in cyclohexane (B81311) hydroxylation and cyclooctene (B146475) epoxidation. sisgeenco.com.br For electrocatalysis, porphyrins can be immobilized on conductive surfaces like glassy carbon electrodes, which facilitates electron transfer for reactions such as CO₂ reduction. rsc.org

Table 3: Examples of Immobilized Porphyrin Catalysts

Porphyrin Analogue Support Material Catalytic Application Key Advantage Reference(s)
Cu(II) 5,10,15,20-tetrakis(4-chlorophenyl)porphyrin SBA-16 Cyclohexene oxidation Heterogeneous system, potential for reuse. mdpi.com
Mn(III) 5,10,15,20-tetrakis(p-carboxyphenyl)porphyrin MOF (with Fe(II) ions) Oxidation of natural substrates High surface concentration of active sites, reusability. mdpi.com
Co-5,10,15,20-tetrakis(4-carboxylphenyl)porphyrin Glassy Carbon Electrode CO₂ Reduction Streamlined electron transfer from electrode to catalyst. rsc.org

Chemical and Biosensing Platforms

The distinct and sensitive optical properties of this compound derivatives make them ideal candidates for the development of chemical sensors. mdpi.comfao.orgconsensus.app Their absorption and emission spectra can change significantly upon interaction with specific analytes, providing a clear signal for detection.

Porphyrins are highly effective in detecting volatile organic compounds (VOCs) and various gases. mdpi.comresearchgate.net Thin films of porphyrins can be deposited onto transparent substrates to create optical sensors. mdpi.com The interaction between the analyte and the porphyrin film—often through coordination with a central metal ion—causes a change in the film's optical properties, such as its absorbance spectrum, which can be monitored for detection. Metalloporphyrins are particularly useful as hosts for Lewis base VOCs, which can axially coordinate to the metal center. mdpi.com

Porphyrin-based MOFs have also emerged as highly sensitive materials for gas sensing. The porous structure of these frameworks allows for efficient diffusion and interaction of gas molecules with the porphyrin units. For example, MOFs constructed from platinum(II) or palladium(II) 5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin have been developed for the highly sensitive optical sensing of oxygen in the gas phase. rsc.org

Table 4: Porphyrin-Based Optical Sensing Applications

Sensing Material Target Analyte Sensing Principle Key Feature Reference(s)
Thin films of metalloporphyrins Volatile Organic Compounds (VOCs) Change in absorbance upon analyte binding. High sensitivity due to axial coordination of Lewis bases. mdpi.com

Fluorescence spectroscopy offers a highly sensitive method for detection, and the inherent fluorescence of many porphyrins can be exploited for sensing applications. nih.gov The primary mechanism used is fluorescence quenching, where the presence of an analyte decreases the fluorescence intensity of the porphyrin. nih.govresearchgate.netresearchgate.net This quenching can occur through various processes, including electron transfer or energy transfer between the excited porphyrin and the analyte (quencher).

This principle has been applied to create selective sensors. For instance, a sensor for mercury ions (Hg²⁺) was developed based on the quenching of the fluorescence of a complex formed between a water-soluble porphyrin derivative (TMPyP) and a specific oligonucleotide (polythymine). mdpi.com The addition of Hg²⁺ leads to the formation of a ternary complex that effectively quenches the porphyrin's fluorescence, allowing for sensitive detection of the metal ion. mdpi.com The study of fluorescence quenching in porphyrin solutions by different molecules, such as quinones, helps in understanding the fundamental charge-transfer interactions that can be harnessed for designing new sensing systems. researchgate.net

Detection of Biological Analytes (e.g., L-cysteine, H2O2)

Functionalized this compound analogues have been developed as effective sensors for a variety of analytes, including those of biological relevance. The sensing mechanism often relies on the modulation of the porphyrin's photophysical properties, such as fluorescence or UV-visible absorption, upon interaction with the target analyte.

For instance, a carboxyl-functionalized derivative, 5-(4-carboxyphenyl)-10,15,20-triphenylporphyrin (B1530929) , has demonstrated utility as an optical sensor. This compound can be employed for the detection of silver nanoparticles (Ag0) in very low concentrations, with a detection range of 2.5x10⁻⁹ M to 0.82x10⁻⁷ M. chalcogen.ro The interaction between the porphyrin and the silver nanoparticles leads to observable changes in its optical properties, enabling sensitive detection. chalcogen.ro This capability is significant for monitoring levels of metallic nanoparticles in various environments.

Furthermore, thin films of 5-(4-carboxyphenyl)-10,15,20-triphenylporphyrin deposited on a TiO₂ matrix have been investigated for their gas sensing properties. These films exhibit notable changes in their UV-Vis spectra upon exposure to nitrogen dioxide (NO₂), indicating their potential as optical gas sensors for this toxic environmental pollutant. us.es While not direct examples of L-cysteine or H₂O₂ detection, these studies highlight the adaptability of the triphenylporphyrin scaffold for sensing diverse chemical species through tailored functionalization. The principle of analyte-induced spectral changes can be extended to the design of sensors for specific biological molecules.

Another related application involves the use of a porphyrin organic matrix based on 5,10,15,20-tetrakis(4-carboxyphenyl) porphyrin (a close analogue) integrated with silver nanoparticles for the sensitive monitoring of tetracycline (B611298) residues. nih.gov This demonstrates the potential of porphyrin-based systems in the detection of biologically significant molecules.

Multianalyte Sensor Array Development

The development of sensor arrays, often referred to as "electronic noses" or "electronic tongues," allows for the simultaneous detection and differentiation of multiple analytes. Metalloporphyrins, including derivatives of this compound, are excellent candidates for such arrays due to their cross-reactive nature. The interaction of different analytes with the central metal ion or the porphyrin macrocycle induces unique spectral responses, creating a distinct "fingerprint" for each analyte.

Colorimetric sensor arrays composed of various chemoresponsive dyes, including metalloporphyrins, have been shown to effectively discriminate between a wide range of volatile organic compounds (VOCs). us.es These arrays leverage intermolecular interactions such as Lewis acid/base interactions, metal ion coordination, and hydrogen bonding to generate a pattern of color changes specific to each VOC. us.es The resulting composite response allows for the identification of individual compounds and the analysis of complex mixtures.

Chemiresistive sensor arrays have also been fabricated by non-covalently modifying single-walled carbon nanotubes (SWCNTs) with transition metal complexes of meso-tetraphenylporphyrin. tuni.fi This type of array can successfully classify different classes of VOCs, including aliphatic hydrocarbons, alcohols, ketones, aromatic hydrocarbons, and amines, with high accuracy. tuni.fi The sensing mechanism in these devices is based on the change in electrical resistance of the SWCNT network upon adsorption of the analyte onto the porphyrin.

The versatility of these arrays is further demonstrated by their application in food quality assessment, where they can detect and identify VOCs that are indicative of food spoilage. elsevierpure.com The selection of different metalloporphyrins within the array enhances its discriminatory power, as each metal center exhibits a unique affinity for different analytes.

Table 1: Examples of Analytes Detected by Porphyrin-Based Sensor Arrays

Analyte ClassSensor TypePorphyrin ComponentDetection Principle
Volatile Organic Compounds (VOCs)Colorimetric ArrayMetalloporphyrinsColor change upon analyte binding
Volatile Organic Compounds (VOCs)Chemiresistive ArrayMetallotetraphenylporphyrins on SWCNTsChange in electrical resistance
Food Spoilage IndicatorsFluorescence SensorCobalt Tetraphenylporphyrin (B126558)Fluorescence quenching or enhancement

Optoelectronic Devices and Energy Conversion Systems

The rich electronic and photophysical properties of this compound and its analogues make them highly suitable for applications in optoelectronic devices and energy conversion systems. Their strong absorption in the visible region of the electromagnetic spectrum, coupled with their tunable redox potentials, allows for their use as photosensitizers, light-harvesting components, and charge transfer materials.

Components in Dye-Sensitized Solar Cells and Photovoltaics

Porphyrin derivatives have emerged as some of the most promising sensitizers for dye-sensitized solar cells (DSSCs), rivaling the performance of traditional ruthenium-based dyes. nih.govrsc.org In a DSSC, the porphyrin dye absorbs incident light, leading to the excitation of an electron. This excited electron is then injected into the conduction band of a semiconductor material, typically TiO₂, generating a photocurrent.

The efficiency of a DSSC is highly dependent on the molecular structure of the porphyrin sensitizer. Researchers have extensively modified the this compound framework to optimize its performance. For example, introducing donor and acceptor groups in a "push-pull" configuration can enhance the intramolecular charge transfer character of the excited state, leading to improved light-harvesting capabilities and higher power conversion efficiencies (PCE). nih.gov

One such example is the Zn[5,15-diphenylaminophenyl-10,20-(4-carboxyphenyl)porphyrin] (Ko-2) dye, which incorporates a triphenylamine (B166846) donor group. optica.org This modification results in a red-shifted absorption maximum and a more suitable highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels for DSSC applications compared to its analogue without the donor group. optica.org The solar cell performance of the Ko-2-based DSSC reached a PCE of 3.3%. optica.org

Further advancements have been made with other functionalized porphyrins. For instance, a zinc porphyrin with a diarylamine group at the meso position has been shown to achieve a PCE of up to 7.1% in a liquid-based DSSC. nycu.edu.twtuni.fi Even higher efficiencies, exceeding 12-13%, have been reported for porphyrin sensitizers when used with cobalt-based electrolytes. nih.govmdpi.com

Table 2: Performance of Selected this compound Analogues in Dye-Sensitized Solar Cells

Porphyrin SensitizerKey Structural FeatureJsc (mA/cm²)Voc (V)Fill FactorPCE (%)
Zn[5,15-diphenylaminophenyl-10,20-(4-carboxyphenyl)porphyrin] (Ko-2)Triphenylamine donor9.690.680.493.3
Zinc porphyrin with diarylamine donor (Porphyrin 5)Diarylamine donor14.00.680.747.1
Zinc porphyrin with N,N'-hexylaniline donor (Zn₁NH₃A)N,N'-hexylaniline donor---6.5
Zinc porphyrin with N,N'-propylaniline donor (Zn₁NP₃A)N,N'-propylaniline donor13.860.640.665.86

Light Harvesting Systems and Artificial Photosynthesis Models

Inspired by natural photosynthesis, researchers are developing artificial systems that can capture light energy and convert it into chemical energy. Porphyrins, with their structural similarity to chlorophylls, are central components in these artificial light-harvesting systems and reaction center models.

The fundamental processes in these systems involve light absorption by an antenna molecule, followed by efficient energy transfer to a reaction center, where charge separation occurs. Covalently linked dyads and triads composed of porphyrins and other photoactive molecules, such as fullerenes, are commonly studied models for these processes. elsevierpure.comtuni.fi

In a porphyrin-fullerene dyad , excitation of the porphyrin moiety can lead to either energy transfer to the fullerene or photoinduced electron transfer from the porphyrin to the fullerene. elsevierpure.com The specific pathway depends on the solvent and the electronic coupling between the two components. In nonpolar solvents, singlet-singlet energy transfer is the dominant process, while in polar solvents, photoinduced electron transfer can occur, leading to the formation of a charge-separated state. elsevierpure.com These charge-separated states are crucial for driving subsequent chemical reactions in artificial photosynthetic systems.

Self-assembled systems have also been developed to mimic the light-harvesting complexes found in nature. For example, a system has been reported where light energy collected by cyclic antenna porphyrins is transferred to a central energy-acceptor porphyrin, which is then followed by photoinduced electron transfer to a fullerene. researchgate.net This demonstrates a functional model of a photosynthetic composite of a light-harvesting complex and a reaction center.

Nonlinear Optical Materials and Molecular Electronic Devices

Materials with significant nonlinear optical (NLO) properties are in high demand for applications in photonics and optoelectronics, including optical limiting, optical switching, and data storage. The extended π-electron systems of porphyrins give rise to large third-order NLO responses.

The NLO properties of metalloporphyrins, including derivatives of 5,10,15,20-tetraphenylporphyrin (TPP) , have been investigated using techniques such as the Z-scan method. acrhem.orgcore.ac.uk These studies have shown that the central metal ion plays a crucial role in determining the NLO behavior. For instance, cobalt(II) complexes of TPP exhibit saturable absorption, a property useful for mode-locking in lasers. acrhem.org

Furthermore, the introduction of strong donor and acceptor groups to the porphyrin macrocycle can enhance its NLO properties. Covalently linking porphyrin-based polymers to graphite (B72142) phase carbon nitride (g-C₃N₄) has been shown to significantly improve the NLO performance. nih.gov For example, a nanohybrid of a porphyrin polymer and g-C₃N₄ exhibited an imaginary part of the third-order nonlinear susceptibility (Im[χ⁽³⁾]) that was over five times higher than that of the porphyrin polymer alone, which is attributed to efficient photoinduced electron transfer between the two components. nih.gov

The potential of porphyrins as components in molecular electronic devices is also being actively explored. nih.gov Their defined structures and tunable electronic properties make them suitable for use as molecular wires, switches, and memory elements.

Charge Transfer Materials

The ability of this compound and its derivatives to participate in charge transfer processes is fundamental to many of their applications, from photovoltaics to catalysis. By functionalizing the porphyrin core with electron-donating or electron-withdrawing groups, it is possible to create donor-acceptor systems with tailored charge transfer characteristics.

Studies on covalently linked porphyrin-donor complexes have provided insights into the distance dependence of electron transfer rates. nyu.edu It has been found that the π-system of the meso-phenyl substituents is not very effective in mediating electron transfer, likely due to the near-orthogonal orientation of the phenyl rings with respect to the porphyrin plane. nyu.edu This understanding is critical for the rational design of efficient charge transfer materials for various applications.

The investigation of intramolecular through-space charge-transfer states in donor-acceptor systems provides another avenue for developing novel charge transfer materials. nih.gov In these architectures, the donor and acceptor units are held in a specific spatial arrangement that facilitates charge transfer through space rather than through covalent bonds.

Research in Photodynamic Therapy (PDT) Mechanisms

The therapeutic action of this compound and its derivatives in Photodynamic Therapy (PDT) is predicated on a series of photochemical and photobiological events. Research into these mechanisms is crucial for optimizing photosensitizer design and enhancing treatment efficacy. The core of PDT involves a photosensitizer, light, and molecular oxygen, which together produce cytotoxic effects primarily localized to the target tissue.

Photosensitization and Reactive Oxygen Species (ROS) Generation

The fundamental mechanism of PDT action for this compound and its analogues is photosensitization, a process that generates highly reactive oxygen species (ROS). This process is initiated when the porphyrin, localized in the target tissue, absorbs light of a specific wavelength.

Upon photon absorption, the photosensitizer transitions from its low-energy ground state to a short-lived, high-energy excited singlet state. From this state, it can undergo a process called intersystem crossing to a more stable, long-lived excited triplet state. It is from this triplet state that the key events of photosensitization occur. mdpi.com

The excited triplet state of the porphyrin can follow two main pathways to induce cellular damage:

Type I Reaction: The photosensitizer can transfer an electron or hydrogen atom directly to a substrate, such as a biomolecule, to form radicals. These radicals can then react with molecular oxygen to produce cytotoxic ROS like superoxide (B77818) anions, hydrogen peroxide, and hydroxyl radicals. mdpi.com

Type II Reaction: The triplet state photosensitizer can directly transfer its energy to ground-state molecular oxygen (³O₂). This energy transfer excites the oxygen to its highly reactive singlet state (¹O₂). nih.govscielo.org.mx Singlet oxygen is a potent oxidizing agent and is considered the primary cytotoxic species responsible for the cell-killing effects in PDT for most porphyrin-based photosensitizers. nih.govresearchgate.net

The efficiency of ROS generation, particularly singlet oxygen, is a critical determinant of a photosensitizer's effectiveness. For instance, the non-charged synthetic porphyrin 5,10,15,20-tetra(pyridine-4-yl)porphyrin has demonstrated a high singlet oxygen quantum yield. nih.gov Similarly, vectorizing photosensitizers like 5-(4-hydroxyphenyl)-10,15,20-triphenylporphyrin (TPPOH) onto nanoparticles has been shown to enhance ROS production, leading to significant phototoxic effects. nih.gov Research has also focused on creating derivatives like 5,10,15,20-tetrakis(4-amidinophenyl)porphyrin, which can efficiently produce singlet oxygen and cause photodamage to tumor cells. nih.gov

Table 1: Photophysical Properties and ROS Generation of Selected Triphenylporphyrin Analogues
Porphyrin AnalogueKey FeaturePrimary ROS GeneratedNoteworthy Finding
5,10,15,20-tetra(quinolin-2-yl)porphyrin (2-TQP)Hydrophobic derivativeSinglet Oxygen (¹O₂)Demonstrates photodynamic activity dependent on ¹O₂ formation. nih.gov
5-(4-hydroxyphenyl)-10,15,20-triphenylporphyrin (TPPOH)Vectorized on silica (B1680970) nanoparticlesGeneral ROSNanoparticle delivery enhances uptake and ROS production in cancer cells. nih.gov
5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin (TMP)Methoxy-substituted TPPSinglet Oxygen (¹O₂)Cell inactivation rate is linearly dependent on singlet oxygen generation. researchgate.net
Zn(II) 5,10,15,20-tetrakis(carboxyl)porphyrinWater-soluble, anionicGeneral ROSTriggers significant ROS generation after irradiation, leading to DNA damage. sigmaaldrich.com

Interaction with Biological Membranes and Molecules

The efficacy of a photosensitizer is not solely dependent on its ability to generate ROS, but also on its interaction with biological structures. Due to the short lifetime (<0.04 microseconds) and limited range of action (<0.02 μm) of singlet oxygen, the site of cellular damage is determined by the intracellular localization of the photosensitizer. scielo.org.mx

The hydrophilic-lipophilic balance of the porphyrin molecule strongly influences its uptake and distribution within tissues and cells. nih.gov Most photosensitizers, including triphenylporphyrin derivatives, tend to localize in various cellular organelles such as lysosomes, mitochondria, and the plasma membrane. scielo.org.mx

Mitochondrial Damage: Injury to mitochondria is a particularly significant mechanism of cell death in PDT. Localization of the photosensitizer in mitochondria can lead to the release of cytochrome C and other pro-apoptotic factors into the cytosol upon irradiation, triggering programmed cell death (apoptosis). scielo.org.mxsigmaaldrich.com

Membrane Damage: Photodynamic action can induce changes in the plasma membrane and the membranes of other organelles, which can trigger far-reaching cellular effects and lead to necrosis. scielo.org.mx

Molecular Design for Enhanced Photosensitization

A significant area of research involves the strategic molecular design of this compound analogues to improve their properties as photosensitizers. The goal is to enhance factors such as solubility, tumor selectivity, and the efficiency of ROS generation.

Several key strategies for functionalization have been explored:

Improving Solubility and Preventing Aggregation: The inherent hydrophobicity of the basic porphyrin structure can lead to aggregation in aqueous environments, which reduces photosensitizing efficiency. To counteract this, ionic groups such as carboxylate, sulfonate, or pyridinium (B92312) are often introduced to the peripheral phenyl rings. nih.gov This enhances water solubility and ensures the molecule remains in its active, monomeric form. nih.govsigmaaldrich.com

Enhancing Cellular Uptake and Targeting: The structure of the porphyrin can be modified to increase its affinity for cancer cells. This includes creating amphiphilic derivatives with both hydrophobic and hydrophilic moieties, which can facilitate interaction with and passage through cell membranes. nih.govresearchgate.net Another approach is to conjugate the porphyrin to targeting molecules or nanoparticles, which can exploit the enhanced permeability and retention (EPR) effect of tumors for more selective accumulation. nih.gov

Shifting Absorption Wavelength: Modifying the porphyrin skeleton can shift its light absorption profile. A key objective is to create photosensitizers that absorb strongly in the red or near-infrared region of the spectrum (the "phototherapeutic window"), where light can penetrate tissues more deeply. nih.gov

Introducing Heavy Atoms: While not a modification of the triphenylporphyrin itself, the insertion of metal ions into the porphyrin core is a common strategy. Certain metals, like zinc, can influence the photophysical properties and enhance the triplet state quantum yield, potentially leading to more efficient singlet oxygen generation. nih.gov

Table 2: Molecular Design Strategies for Triphenylporphyrin Analogues
Modification StrategyExample Functional Group/AnalogueIntended EnhancementReference
Increase Hydrophilicity-COOH, -SO₃H, Pyridinium saltsImprove water solubility, prevent aggregation. nih.govsigmaaldrich.com
Improve AmphiphilicityUnsymmetrical substitution (e.g., A3B type porphyrins)Balance hydrophobic/hydrophilic character for better membrane interaction. researchgate.net
Enhance TargetingConjugation to nanoparticles (e.g., silica)Increase accumulation in tumor tissue via EPR effect. nih.gov
Modify Electronic Properties-OH, -NH₂, -OCH₃ groupsTune photophysical properties and provide sites for further conjugation. researchgate.netnih.govresearchgate.net
Introduce Cationic ChargesN-methyl-pyridiniumyl groupsPromote interaction with negatively charged cellular components like DNA/RNA. nih.gov

Supramolecular Assemblies and Materials Integration of 5,10,15 Triphenylporphyrin

Self-Assembly Mechanisms and Aggregation Properties

The self-assembly of porphyrins, including 5,10,15-triphenylporphyrin derivatives, is a spontaneous process leading to well-defined nanostructures. nih.gov This aggregation is significantly influenced by the molecular structure and the surrounding environment, giving rise to different packing arrangements with unique spectroscopic signatures. mdpi.com

During the aggregation process, porphyrin molecules typically arrange in two distinct ways, known as J- and H-aggregates, which are characterized by their unique spectral properties. mdpi.com H-aggregates are formed by a face-to-face stacking of the porphyrin molecules, which enhances π-π interactions and leads to a blue-shift in the Soret absorption band. mdpi.comnih.gov In contrast, J-aggregates result from a side-by-side or slipped stacking arrangement, causing a red-shift in the Soret band. nih.govtue.nl

For instance, studies on related porphyrin systems have shown that the interaction between cationic porphyrins and polyphosphate ions can induce the formation of either H- or J-aggregates depending on the specific structures of the interacting molecules. nih.gov The formation of J-aggregates is often associated with a decrease in fluorescence quantum yield and lifetime. acs.org The specific type of aggregate formed by this compound derivatives can be controlled by external factors, highlighting the tunability of their optical properties.

The aggregation behavior of porphyrins is highly sensitive to the surrounding medium. The choice of solvent and the pH of the solution can dictate the type and extent of aggregation. researchgate.net Solvent polarity, in particular, plays a crucial role in the spectral characteristics of porphyrin assemblies. mdpi.comnih.gov For example, in studies of deprotonated 5,10,15,20-tetrakis(p-hydroxyphenyl)porphyrin (THPP), a compound with a structure related to triphenylporphyrin, both specific interactions like hydrogen bonding and non-specific interactions were found to affect its spectral changes in various solvent mixtures. mdpi.comnih.gov

The effect of pH is also profound. Spectrophotometric titrations of porphyrin derivatives in different solvent compositions reveal significant changes in their optical spectra upon deprotonation. researchgate.net In aqueous dimethylformamide (DMF) mixtures, the deprotonation of peripheral hydroxyl groups on THPP leads to the formation of a hyperporphyrin. researchgate.netmdpi.com For water-soluble porphyrins like 5,10,15,20-tetrakis(4-sulfonatophenyl)porphyrin (TPPS), pH can induce the interconversion between J- and H-aggregates. researchgate.net At low pH, the protonation of the porphyrin core can reduce intermolecular electrostatic repulsion, facilitating the formation of ordered J-aggregates. mdpi.comresearchgate.netmdpi.com

Aggregate TypeMolecular ArrangementSpectral Shift (Soret Band)Influencing Factors
J-AggregateSide-by-side or slipped stackingRed-shiftLow pH, specific counter-ions, solvent composition
H-AggregateFace-to-face stackingBlue-shiftHigher pH, solvent polarity, surfactant concentration

Non-Covalent Interactions in Supramolecular Structures

The formation and stability of supramolecular assemblies of this compound are underpinned by a variety of non-covalent interactions. These weak forces, acting in concert, direct the precise spatial arrangement of the porphyrin molecules.

π-π stacking is a fundamental non-covalent interaction that plays a significant role in stabilizing the supramolecular structures of porphyrins. nih.gov These interactions arise from the attractive, non-covalent forces between aromatic rings. In the context of porphyrin assemblies, π-π stacking contributes to the formation of both H- and J-aggregates. nih.gov The energy of these interactions for a molecule like mesotetraphenylporphyrin is estimated to be between 3 and 5 kcal·mol⁻¹ per porphyrin face. nih.gov The geometry of the stacking, whether face-to-face or slipped, determines the type of aggregate and its corresponding photophysical properties. rsc.org The planarity of the porphyrin macrocycle and the orientation of its phenyl substituents can influence the efficiency of π-π stacking. nih.gov

The incorporation of a metal ion into the porphyrin core introduces the possibility of metal-ligand coordination, a powerful tool for directing self-assembly. This approach allows for the construction of well-defined, multi-porphyrin arrays with predictable geometries. acs.org For instance, the coordination of peripheral pyridyl groups on porphyrin molecules to metal centers can lead to the formation of discrete cyclic structures or extended networks. acs.orgacs.org

Studies on related pyridyl-functionalized porphyrins have demonstrated the formation of supramolecular metal-organic coordination networks. acs.org The interaction of 5,10,15-tritolyl-20-(4- and 3-pyridyl)porphyrin with polyoxometalates is another example of coordination-driven assembly. researchgate.net This strategy offers a high degree of control over the final architecture of the supramolecular assembly.

Porphyrin DerivativeMetal/LigandResulting AssemblyReference
dipyridylporphyrin modulesPd(II) and Pt(II) bisphosphine complexesCyclic porphyrin arrays acs.org
5,10,15,20-tetra(4-pyridyl)porphyrinCu atomsSupramolecular metal-organic coordination network acs.org
[5,10,15,20-tetrakis(4-hydroxyphenyl)porphyrinato]zincbipyridyl-type ligandsExtended three-dimensional architectures rsc.org

Hydrogen bonding is a highly directional and specific non-covalent interaction that is widely exploited in the supramolecular chemistry of porphyrins. By introducing functional groups capable of hydrogen bonding, such as hydroxyl or carboxyl groups, onto the phenyl rings of the porphyrin, it is possible to guide the self-assembly into predictable one-, two-, or three-dimensional networks. rsc.orgacs.org For example, the self-assembly of 5,15-bis(4-hydroxyphenyl)-10,20-bis(4-carboxyphenyl)porphyrin can lead to polymeric chains sustained by hydroxyl-carboxyl hydrogen bonds. rsc.org

Electrostatic interactions also play a crucial role, particularly for charged porphyrin derivatives. The attraction between oppositely charged species can drive the formation of tightly packed, one-dimensional stacks. nih.gov For instance, the interaction between a tetra-anionic porphyrin and a tetra-cationic porphyrin results in an alternating stacked structure stabilized by both electrostatic forces and π-π interactions. nih.gov These interactions are also fundamental in the formation of layered films composed of charged porphyrins and polyelectrolytes, where the aggregation state can be controlled by pH. researchgate.net The combination of hydrogen bonding and electrostatic interactions with other non-covalent forces provides a versatile toolkit for the design of complex porphyrin-based materials. nih.gov

Integration into Hybrid Materials and Nanostructures

The incorporation of this compound into larger material frameworks is a key strategy for harnessing its properties for a range of applications, from catalysis to optoelectronics. By combining porphyrins with other functional materials, it is possible to create hybrid systems with synergistic or enhanced functionalities.

The non-covalent functionalization of carbon nanostructures, such as graphene oxide (GO) and multi-walled carbon nanotubes (MWCNTs), with this compound derivatives has been a fruitful area of research. These hybrid materials benefit from the exceptional electronic properties of the carbon lattice and the photoactive nature of the porphyrin.

Derivatives of TPP, such as 5-(4-aminophenyl)-10,15,20-(triphenyl)porphyrin (a-TPP) and 5-(4-carboxyphenyl)-10,15,20-(triphenyl)porphyrin (c-TPP), have been used to decorate carboxylic functionalized MWCNTs (o-MWCNTs). nih.gov These composites have demonstrated improved photocatalytic performance in the degradation of rhodamine B and rhodamine 6G compared to the individual components. nih.gov The efficiency of these systems is influenced by the concentration of o-MWCNTs, which provide necessary functional groups for the photodegradation process. nih.gov Similarly, cationic porphyrins have been shown to interact with negatively charged GO through electrostatic interactions, leading to the formation of hybrid materials with efficient photoinduced electron transfer. nih.govresearcher.lifeacs.org Ultrafast time-resolved transient absorption spectroscopy has confirmed the transfer of an electron from the photoexcited porphyrin to the GO sheets, a critical process for photocatalysis. researcher.life

The interaction between porphyrins and carbon nanotubes can also be achieved through non-covalent polymer wrapping, which helps to avoid altering the electronic structure of the nanotubes. researchgate.net Spectroscopic studies of these composites often show a broadening of the porphyrin's Soret and Q bands and a quenching of fluorescence, indicating strong electronic interactions between the two components. researchgate.net These hybrid materials have been investigated for their potential in sensing applications, where the interaction with chemical vapors leads to changes in conductivity. ias.ac.in

Table 1: Photocatalytic Degradation Rate Constants of Rhodamine B with Porphyrin-Graphene Oxide Hybrid Materials
PhotocatalystRate Constant (min-1)Reference
ZnTMPyP–GO1.9 × 10–3 nih.gov
TMPyP–GO1.0 × 10–3 nih.gov
TCCP aggregates with graphene nanoplates7.3 × 10–3 nih.gov

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.com Porphyrins, with their ability to coordinate metal ions and their functionalizable peripheral positions, are excellent candidates for use as organic linkers in MOFs. wpi.edu The resulting porphyrin-based MOFs often exhibit high porosity, large surface area, and thermal stability, making them suitable for applications in catalysis, gas storage, and sensing. mdpi.com

The synthesis of porphyrin-based MOFs typically involves solvothermal or hydrothermal methods, where the porphyrin ligand and a metal salt are heated in a suitable solvent. mdpi.commdpi.com For instance, a cobalt-containing MOF has been assembled from 5,10,15,20-tetrakis((pyridin-4-yl)phenyl)porphyrin and CoCl₂·H₂O. mdpi.comnih.gov This material demonstrated significant uptake capacities for heavy metal ions like Pb(II) and Cu(II) from aqueous solutions. mdpi.comnih.gov The design of the porphyrin linker is crucial in determining the structure and properties of the resulting MOF. Ligands such as 5,10,15,20-tetrakis(4-carboxyphenyl) porphyrin (TCPP) are commonly used due to their ability to coordinate with a variety of metal ions, including Zr, Cu, Al, Cr, and La. nih.gov

The incorporation of this compound into polymer matrices is a versatile approach to creating functional materials with tailored properties. This can be achieved through either covalent bonding of the porphyrin to the polymer backbone or through physical immobilization. For example, 5-[4-(acryloyloxy)phenyl]-10,15,20-triphenylporphyrin has been polymerized via radical polymerization to create polymers with porphyrin side chains. acs.org Another approach involves the synthesis of 5-(o-propenoylaminophenyl)-10,15,20-triphenyl porphyrin, which can then be polymerized. jlu.edu.cn

The fabrication of thin films containing this compound and its derivatives is essential for their application in electronic and optoelectronic devices. Various techniques are employed for thin film deposition, including spin coating, drop-casting, and thermal sublimation. mdpi.comupenn.edu Spin coating, for instance, allows for the creation of relatively uniform thin films by spreading a solution of the porphyrin-containing material onto a rotating substrate. upenn.edu

The characterization of these thin films is crucial for understanding their properties and performance in devices. Techniques such as UV-Vis-NIR spectroscopy are used to analyze the film's growth and optical properties. sabanciuniv.edu Ellipsometry and surface profilometry can determine the film thickness. sabanciuniv.eduamazonaws.com Morphological characterization is often performed using scanning electron microscopy (SEM) and atomic force microscopy (AFM). mdpi.comamazonaws.com For device applications, the electrical properties of the films are of paramount importance. For example, a sensor fabricated by thermal sublimation of a zinc porphyrin derivative showed changes in its electrical measurements in response to humidity and illumination. researchgate.net

Host-Guest Chemistry with Fullerenes and Other Acceptors

The ability of porphyrins to act as hosts for various guest molecules, particularly electron acceptors like fullerenes, is a cornerstone of their supramolecular chemistry. digitalnz.org The interaction between the electron-rich porphyrin macrocycle and the electron-deficient fullerene cage leads to the formation of stable host-guest complexes. uoc.grscispace.com This interaction is primarily driven by van der Waals forces and, in some cases, charge-transfer interactions. scispace.comsci-hub.se

Future Research Directions and Emerging Opportunities in 5,10,15 Triphenylporphyrin Chemistry

Advanced Materials Science Integration and Device Miniaturization

The integration of 5,10,15-triphenylporphyrin derivatives into advanced materials is a burgeoning field, with significant potential for the development of miniaturized electronic and optoelectronic devices. Researchers are leveraging the exceptional photophysical properties of these compounds, such as strong light absorption and fluorescence, for applications in dye-sensitized solar cells and as fluorescent probes. nih.gov Functionalized triphenylporphyrins, such as 5-(4-hydroxyphenyl)-10,15,20-triphenylporphyrin, are utilized in the development of organic photovoltaics and sensors due to their ability to facilitate efficient electron transfer processes. mdpi.com

One promising strategy involves the covalent functionalization of nanomaterials, such as graphene oxide, with derivatives like 5-(4-aminophenyl)-10,15,20-triphenyl porphine (B87208) to create novel nanocomposites. acs.org Electropolymerization of these aminophenyl-substituted porphyrins can produce electro-conductive films, opening avenues for their use in molecular electronics. acs.org Furthermore, encapsulating porphyrins within transparent hybrid silica (B1680970) matrices is being explored to create robust materials for advanced optoelectronic devices. nih.gov The development of thin-film sensors using metallated triphenylporphyrin derivatives showcases their potential in creating sensitive and responsive miniaturized devices. rsc.org

Table 1: Applications of this compound Derivatives in Materials Science
Derivative ClassApplication AreaKey Property LeveragedReference
Hydroxyphenyl-TPPOrganic Photovoltaics, SensorsElectron Transfer Facilitation mdpi.com
Aminophenyl-TPPDye-Sensitized Solar CellsStrong Light Absorption, Fluorescence nih.gov
Aminophenyl-TPPGraphene Composites, Conductive FilmsCovalent Functionalization, Electropolymerization acs.org
General TPP DerivativesOptoelectronic DevicesEncapsulation in Silica Matrices nih.gov
Metallated TPP DerivativesThin Film SensorsSemiconducting Properties rsc.org

Exploration of Novel Functionalization Routes

The advancement of this compound chemistry heavily relies on the discovery of novel and efficient functionalization routes to create asymmetric and precisely tailored molecules. Traditional methods, such as the direct sulfonation of a tetraphenylporphyrin (B126558) precursor, often result in mixtures that require tedious chromatographic separation. researchgate.net A significant step forward is the development of multi-step, one-pot synthetic protocols. For instance, a convenient gram-scale synthesis of 5-phenyl-10,15,20-tris(4-sulfonatophenyl)porphyrin has been achieved through a sequence involving mononitration, reduction of the nitro group to an amine, sulfonation, and finally, a one-pot reductive deamination. researchgate.netdntb.gov.ua

Direct C-H functionalization under transition-metal catalysis is emerging as a powerful alternative to traditional cross-coupling reactions that require pre-halogenated porphyrins. chemrxiv.org This methodology allows for the direct arylation of the porphyrin core, avoiding the synthesis and handling of less soluble halogenated precursors. chemrxiv.org Other advanced strategies include:

Nucleophilic Substitution: Utilizing precursor molecules like 5-(4-nitrophenyl)-10,15,20-triphenylporphyrin, where the nitro group can be subjected to substitution reactions with various nucleophiles to introduce new functionalities. rsc.org

Post-Functionalization: Modifying peripheral substituents already attached to the porphyrin ring. chemrxiv.org

Scaffold Chemistry: Using highly reactive porphyrins, such as 5,10,15,20-tetrakis(pentafluorophenyl)porphyrin, as a platform for peptide cyclization via nucleophilic aromatic substitution (SNAr) reactions between the fluorinated rings and cysteine thiols. rsc.org

These innovative routes provide greater control over the final molecular architecture, enabling the synthesis of complex, unsymmetrical porphyrins for specialized applications. nih.gov

Development of Next-Generation Catalytic Systems

This compound and its metallated derivatives are versatile platforms for the design of next-generation catalytic systems. A key area of research is the development of catalysts for specific and challenging chemical transformations. For example, manganese(III) complexes of asymmetrically substituted porphyrins have been studied as catalysts for the oxidation of hydrocarbons like (Z)-cyclooctene and cyclohexane (B81311), using iodosylbenzene as the oxidant. researchgate.net The electronic properties of the porphyrin ligand, influenced by its peripheral substituents, play a crucial role in determining the catalytic activity and efficiency of the metal center. researchgate.net

An emerging frontier is the use of porphyrin assemblies for supramolecular catalysis. Water-soluble derivatives, such as 5-phenyl-10,15,20-tris(4-sulfonatophenyl)porphyrin, can form zwitterionic aggregates in aqueous solutions. dntb.gov.uaresearchgate.net These supramolecular structures have been successfully employed as heterogeneous catalysts for reactions like the aqueous Diels-Alder reaction, demonstrating the potential of self-assembled porphyrin systems in green chemistry. dntb.gov.uaresearchgate.net The fields of catalysis and photocatalysis are noted as significant areas of interest for functionalized triphenylporphyrins, highlighting the broad potential for future development. acs.org

Table 2: Examples of Catalytic Systems Based on Triphenylporphyrin Derivatives
Catalyst SystemReaction TypeSubstratesKey FeatureReference
Manganese(III) complexes of unsymmetric porphyrinsOxidation(Z)-cyclooctene, cyclohexaneBiomimetic catalysis researchgate.net
Supramolecular aggregates of 5-phenyl-10,15,20-tris(4-sulfonatophenyl)porphyrinDiels-AlderAqueous reactantsHeterogeneous supramolecular catalysis in water dntb.gov.uaresearchgate.net

Deepening Understanding of Structure-Property-Function Relationships

A fundamental goal in porphyrin chemistry is to establish clear correlations between molecular structure, physicochemical properties, and functional outcomes. Research in this area combines synthetic chemistry with advanced spectroscopic and electrochemical analysis. The substitution pattern on the phenyl rings of this compound significantly influences its electronic structure. For example, the introduction of electron-donating groups can alter the HOMO-LUMO gap, which in turn affects the molecule's redox potentials and light-absorbing capabilities. researchgate.net

Spectroscopic studies are crucial for elucidating these relationships. Techniques such as UV-Vis, IR, NMR, Raman, and fluorescence spectroscopy are used to characterize novel porphyrin derivatives and their metal complexes. mdpi.com These analyses reveal how structural modifications, such as the introduction of bulky side chains or the coordination of a metal ion, lead to red-shifts in absorption bands and changes in fluorescence quantum yields. mdpi.com X-ray crystallography provides direct insight into the three-dimensional structure, revealing how steric hindrance between substituents can cause deviations from planarity in the porphyrin macrocycle, which impacts its properties. By systematically modifying the porphyrin structure and measuring the resulting changes in properties, researchers can develop a predictive understanding that guides the rational design of molecules for specific functions, from catalysis to photosensitization.

Computational Design and Prediction of New Porphyrin Systems

Computational chemistry has become an indispensable tool for accelerating the design and discovery of new porphyrin systems with tailored properties. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are widely used to predict the geometric, electronic, and photophysical properties of this compound derivatives. researchgate.net These methods allow researchers to investigate how different substituents influence frontier molecular orbitals (HOMO and LUMO), redox potentials, and UV-Vis absorption spectra. researchgate.net The strong agreement between DFT calculations and experimental results provides a solid foundation for the in silico design of novel porphyrins. researchgate.net

Computational approaches are being used proactively to:

Predict Reaction Feasibility: Semi-empirical methods can model molecular structures and estimate distances between reactive sites, predicting whether a proposed synthetic pathway, such as peptide cyclization on a porphyrin scaffold, is sterically feasible. researchgate.net

Screen Candidate Molecules: Large-scale computational screening can identify promising porphyrin-based photosensitizers for applications like photodynamic therapy (PDT). rsc.org By calculating key parameters such as absorption spectra, triplet excited state energies, and spin-orbit coupling, potential candidates can be prioritized for synthesis and experimental validation. rsc.org

Elucidate Spectroscopic Origins: DFT/TDDFT calculations can explain complex experimental observations, such as the origin of hyperporphyrin spectra in certain derivatives, which is crucial for designing molecules with specific light-harvesting properties. chemrxiv.org

Model Intermolecular Interactions: Molecular docking and dynamics simulations are used to predict how designed porphyrins will interact with biological targets, such as proteins, which is vital for the development of therapeutic agents. rsc.org

This synergy between computational prediction and experimental synthesis enables a more rational and efficient approach to discovering the next generation of functional porphyrin systems.

Mentioned Compounds

Table 3: List of Chemical Compounds
Compound Name
This compound
5-(4-Hydroxyphenyl)-10,15,20-triphenylporphyrin
5-(4-Aminophenyl)-10,15,20-triphenylporphine
5-phenyl-10,15,20-tris(4-sulfonatophenyl)porphyrin
5-(4-nitrophenyl)-10,15,20-triphenylporphyrin
5,10,15,20-tetrakis(pentafluorophenyl)porphyrin
Iodosylbenzene
(Z)-cyclooctene
Cyclohexane

Q & A

Q. Why do conflicting reports exist regarding the catalytic activity of 5,10,15-triphenylporphyrins in CO₂ reduction?

  • Analysis : Aggregation under homogeneous conditions (e.g., in MeOH) inhibits electrocatalysis. ESI-MS (Figure S34) shows porphyrin dimerization, which blocks active sites. Dispersing porphyrins on conductive supports (e.g., graphene) mitigates aggregation and restores catalytic efficiency .

Q. How can divergent yields in porphyrin-anthracene coupling reactions be reconciled?

  • Analysis : Pd catalyst selection critically impacts Suzuki-Miyaura coupling. Pd₂(dba)₃ with AsPh₃ cocatalyst achieves ~50% yield for anthracenylporphyrins, whereas Pd(PPh₃)₄ fails due to poor oxidative addition. Reversing functional groups (e.g., borylating anthracene instead of porphyrin) improves reaction control and reduces deborylation side reactions .

Methodological Best Practices

  • Synthetic Optimization : Use mixed solvents (e.g., acetic/propionic acid) and controlled reactant stoichiometry to maximize selectivity .
  • Radical Stabilization : Employ sterically bulky aryl substituents and spin-delocalizing frameworks to enhance air stability .
  • Byproduct Management : Leverage chromatography and selective demethylation protocols to isolate pure isomers .

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